molecular formula C5H5BrN2O B131208 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde CAS No. 141524-74-5

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Cat. No.: B131208
CAS No.: 141524-74-5
M. Wt: 189.01 g/mol
InChI Key: MBLIXONXVCDFMO-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-methylimidazole-4-carbaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5BrN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLIXONXVCDFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378321
Record name 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
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Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141524-74-5
Record name 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
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Record name 4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
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Record name 4-bromo-1-methyl-1H-imidazole-5-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde, a key building block in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound is a solid, halogenated heterocyclic aldehyde.[1][2][3] Its core chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₅H₅BrN₂O[1][2][3][4]
Molecular Weight 189.01 g/mol [1][2][3][4]
CAS Number 141524-74-5[1][2][3][4]
Appearance Solid[1][2][3]
Melting Point 87-92 °C[1][2]
Assay Purity ≥95%[1][2][3]
SMILES String Cn1cnc(Br)c1C=O[1][2][3]
InChI 1S/C5H5BrN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3[1][2][3]
InChI Key MBLIXONXVCDFMO-UHFFFAOYSA-N[1][2][3]
Storage Room temperature

Spectral Data Summary

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the methyl protons, the imidazole ring proton, and the aldehyde proton. The aldehyde proton would appear as a singlet at a characteristic downfield shift (typically δ 9-10 ppm). The methyl group protons would appear as a singlet further upfield, and the imidazole ring proton would also be a singlet in the aromatic region.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde, the carbons of the imidazole ring (with the carbon bearing the bromine atom being significantly influenced), and the methyl carbon.
IR Spectroscopy A strong absorption band characteristic of the C=O stretch of the aldehyde group (typically in the range of 1680-1715 cm⁻¹). C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C-N and C-Br stretching frequencies.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for M+ and M+2).

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies. A plausible and efficient method is the Vilsmeier-Haack formylation of a suitable precursor, 4-bromo-1-methyl-1H-imidazole. This reaction introduces the aldehyde group onto the electron-rich imidazole ring.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on the known reactivity of imidazole derivatives in the Vilsmeier-Haack reaction.

Materials:

  • 4-Bromo-1-methyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 4-bromo-1-methyl-1H-imidazole in DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and stir until the ice has melted. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Reactivity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in defined signaling pathways. As a functionalized heterocyclic compound, it is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential biological activities.

The chemical reactivity of this compound is dictated by its functional groups:

  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes.

  • Bromo-imidazole Core: The bromine atom on the imidazole ring can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position.

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Synthetic Workflow

Synthesis_Workflow reagent_formation Vilsmeier Reagent Formation (POCl₃ + DMF) formylation Formylation Reaction reagent_formation->formylation Reacts with 4-bromo-1-methyl- 1H-imidazole workup Aqueous Work-up & Neutralization formylation->workup extraction Extraction with Dichloromethane workup->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Proposed synthetic workflow for this compound.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the methylation of 4(5)-formylimidazole to yield 1-methyl-1H-imidazole-5-carboxaldehyde, followed by regioselective bromination at the 4-position.

This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes graphical representations of the synthesis pathway and experimental workflow to ensure clarity and reproducibility.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the N-methylation of 4(5)-formylimidazole to produce 1-methyl-1H-imidazole-5-carboxaldehyde. The second step is the selective bromination of this intermediate at the C4 position of the imidazole ring using N-Bromosuccinimide (NBS).

Synthesis_Pathway 4(5)-formylimidazole 4(5)-formylimidazole 1-methyl-1H-imidazole-5-carboxaldehyde 1-methyl-1H-imidazole-5-carboxaldehyde 4(5)-formylimidazole->1-methyl-1H-imidazole-5-carboxaldehyde Step 1: Methylation (NaH, CH3I, THF) This compound This compound 1-methyl-1H-imidazole-5-carboxaldehyde->this compound Step 2: Bromination (NBS, DMF)

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. Please note that the yield for the bromination step is based on a closely related substrate and should be considered an estimate.

StepReactionStarting MaterialReagentsProductReported Yield (%)Melting Point (°C)
1Methylation4(5)-formylimidazoleSodium Hydride (NaH), Methyl Iodide (CH₃I)1-methyl-1H-imidazole-5-carboxaldehydeNot explicitly reported, but expected to be highNot available
2Bromination1-methyl-1H-imidazole-5-carboxaldehydeN-Bromosuccinimide (NBS)This compound~40% (based on an isomeric starting material)87-92

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 1-methyl-1H-imidazole-5-carboxaldehyde

This procedure is adapted from a similar methylation of a substituted imidazole carboxaldehyde.[1]

Reagents and Materials:

  • 4(5)-formylimidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.18 g, 0.0908 mol) in anhydrous THF (120 mL) in a round-bottom flask under an inert atmosphere, add 4(5)-formylimidazole (5 g, 0.0454 mol) portion-wise at room temperature over 30 minutes.

  • Stir the resulting mixture for an additional 30 minutes at room temperature.

  • Add methyl iodide (5.65 mL, 0.0908 mol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 20 hours.

  • After the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Isolate the THF phase. Wash the remaining solid phase several times with chloroform.

  • Combine all organic phases.

  • The remaining aqueous layer can be further extracted with chloroform.

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 1-methyl-1H-imidazole-5-carboxaldehyde can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the bromination of the isomeric 1-methyl-1H-imidazole-2-carbaldehyde.[2]

Reagents and Materials:

  • 1-methyl-1H-imidazole-5-carboxaldehyde

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde in anhydrous DMF in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Based on a similar reaction, this may take an extended period (e.g., several days).[2]

  • Upon completion of the reaction, add water to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel to yield this compound as a solid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Bromination s1_start Dissolve NaH in THF s1_react Add 4(5)-formylimidazole s1_start->s1_react s1_methylate Add Methyl Iodide s1_react->s1_methylate s1_stir Stir at RT for 20h s1_methylate->s1_stir s1_quench Quench with Water s1_stir->s1_quench s1_extract Extract with Chloroform s1_quench->s1_extract s1_dry Dry and Evaporate s1_extract->s1_dry s1_purify Column Chromatography s1_dry->s1_purify s1_product 1-methyl-1H-imidazole-5-carboxaldehyde s1_purify->s1_product s2_start Dissolve Precursor in DMF s1_product->s2_start Use as starting material s2_react Add NBS s2_start->s2_react s2_stir Stir at RT s2_react->s2_stir s2_workup Add Water s2_stir->s2_workup s2_extract Extract with Ethyl Acetate s2_workup->s2_extract s2_dry Dry and Evaporate s2_extract->s2_dry s2_purify Column Chromatography s2_dry->s2_purify s2_product This compound s2_purify->s2_product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical and spectroscopic data for 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde, a halogenated heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data in the public domain, this guide also includes information on closely related isomers where appropriate and proposes general experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are well-documented and crucial for its handling, storage, and application in a laboratory setting.

PropertyValueReference
CAS Number 141524-74-5[1]
Molecular Formula C₅H₅BrN₂O[1]
Molecular Weight 189.01 g/mol [1]
Physical Form Solid[1]
Melting Point 87-92 °C[1]
Purity 95%[1]

Spectroscopic Data

Table 2.1: ¹H NMR Data of 4-Bromo-1-methyl-1H-imidazole-2-carboxaldehyde

Note: This data is for the 2-carboxaldehyde isomer and serves as a reference.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.62Singlet1HAldehyde Proton (-CHO)
7.80Singlet1HImidazole Ring Proton
3.92Singlet3HMethyl Proton (-CH₃)

Solvent: DMSO-d₆, Frequency: 600 MHz[2]

Table 2.2: Other Spectroscopic Data

TechniqueData
¹³C NMR Experimental data for this compound is not available in the searched public domain.
Mass Spectrometry (MS) Experimental data for this compound is not available in the searched public domain.
Infrared (IR) Spectroscopy Experimental data for this compound is not available in the searched public domain.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be adapted from the synthesis of its 2-carboxaldehyde isomer.

3.1. Proposed Synthesis of this compound

This proposed protocol is based on the bromination of the corresponding unbrominated precursor.

Reaction:

1-methyl-1H-imidazole-5-carboxaldehyde + N-Bromosuccinimide (NBS) → this compound

Procedure:

  • Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature.

  • Allow the reaction mixture to stir at room temperature for several hours to days, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2. General Protocol for Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicity.

3.2.2. Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

3.2.3. Infrared (IR) Spectroscopy

  • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., C=O stretch of the aldehyde, C-H stretches, C=N and C=C stretches of the imidazole ring).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Start Start: 1-methyl-1H-imidazole- 5-carboxaldehyde Synthesis Synthesis: Bromination with NBS in DMF Start->Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (MS) Characterization->MS IR Infrared Spectroscopy (IR) Characterization->IR Final Pure Characterized Product NMR->Final MS->Final IR->Final

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde (CAS 141524-74-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic profile, synthesis, and its emerging role in the development of novel therapeutics.

Physicochemical and Safety Data

This compound is a solid, halogenated heterocyclic aldehyde. Its core structure, a substituted imidazole ring, is a prevalent motif in many biologically active compounds. The presence of a bromine atom and an aldehyde functional group at key positions makes it a versatile intermediate for further chemical modifications in drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 141524-74-5
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Solid
Melting Point 87-92 °C
InChI 1S/C5H5BrN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3
SMILES Cn1cnc(Br)c1C=O

Table 2: Safety Information

HazardClassificationPictogram
Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed)GHS07

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, imidazole, and aldehyde protons. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the aldehyde group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. Key signals would include those for the methyl carbon, the imidazole ring carbons (with the carbon attached to bromine being significantly affected), and the carbonyl carbon of the aldehyde group, which is expected to appear significantly downfield.

Mass Spectrometry (Predicted)

Mass spectrometric analysis would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the bromine atom, the formyl group, and other characteristic fragments of the imidazole ring.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a likely synthetic strategy can be inferred from related literature, particularly from patent CN111269183A, which describes the synthesis of a derivative.[1] The synthesis would likely involve the bromination of a suitable 1-methyl-1H-imidazole-5-carboxaldehyde precursor.

Postulated Synthetic Pathway

A plausible synthetic route would start with the readily available 1-methyl-1H-imidazole-5-carboxylic acid. This starting material can be converted to an amide, which is then subjected to bromination using a brominating agent like N-Bromosuccinimide (NBS).[1] Subsequent transformation of the amide to the aldehyde would yield the target compound.

Synthesis_Pathway Start 1-methyl-1H-imidazole-5-carboxaldehyde Precursor Intermediate Brominated Intermediate Start->Intermediate Bromination (e.g., NBS) Product This compound Intermediate->Product Further Transformation

Caption: Postulated synthetic pathway for this compound.

Key Experimental Considerations
  • Bromination: The bromination step requires careful control of reaction conditions to ensure regioselectivity and avoid over-bromination. The choice of solvent and temperature is critical.[1]

  • Purification: Purification of the final product would likely be achieved through column chromatography.[1]

Applications in Drug Discovery and Development

Bromo-substituted imidazoles are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2] The bromine atom serves as a versatile handle for introducing the imidazole scaffold into more complex molecules through various cross-coupling reactions, such as Suzuki and Stille couplings. The aldehyde group provides a reactive site for forming new carbon-carbon or carbon-nitrogen bonds, further expanding its synthetic utility.

While specific drugs derived from this compound are not yet publicly disclosed, its structural motifs are present in compounds investigated for various therapeutic areas. The imidazole core is a key component of many enzyme inhibitors and receptor antagonists.

Role as a Synthetic Intermediate

The dual reactivity of the bromo and aldehyde functionalities allows for a stepwise and controlled elaboration of the molecular structure. This makes it a valuable intermediate for the construction of compound libraries for high-throughput screening in drug discovery campaigns.

Drug_Discovery_Workflow BuildingBlock 4-Bromo-1-methyl-1H- imidazole-5-carboxaldehyde Reaction1 Cross-Coupling (e.g., Suzuki) BuildingBlock->Reaction1 Reaction2 Reductive Amination or other C-C/C-N bond formation BuildingBlock->Reaction2 Intermediate Diversified Intermediates Reaction1->Intermediate Reaction2->Intermediate FinalCompounds Library of Bioactive Molecule Candidates Intermediate->FinalCompounds Screening High-Throughput Screening FinalCompounds->Screening Lead Lead Compounds Screening->Lead

Caption: Experimental workflow illustrating the use of the title compound in drug discovery.

Potential Therapeutic Targets

Given the prevalence of the imidazole scaffold in medicinal chemistry, derivatives of this compound could potentially target a wide range of biological pathways. These may include, but are not limited to, kinase signaling, inflammatory pathways, and neurotransmitter receptor modulation. Further research is needed to elucidate the specific biological activities of molecules synthesized from this versatile building block.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure and dual functional handles provide a robust platform for the synthesis of novel and diverse molecular entities. While detailed public data on its spectroscopic properties and specific biological applications are currently limited, the available information on related compounds underscores its value for researchers and scientists engaged in the design and synthesis of next-generation therapeutics. Further exploration of the chemical space accessible from this building block is warranted and is likely to yield novel compounds with interesting pharmacological profiles.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential starting materials and synthetic routes for the preparation of 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde, a valuable building block in medicinal chemistry. Due to the absence of a directly published synthesis for this specific molecule, this document outlines two plausible and scientifically sound synthetic pathways based on analogous reactions reported in the literature. Each route is presented with detailed experimental protocols, a comparative analysis of their advantages and disadvantages, and visual representations of the synthetic workflows.

Comparative Analysis of Synthetic Routes

Two primary retrosynthetic approaches have been identified for the synthesis of this compound. The selection of a particular route may depend on the availability of starting materials, desired scale, and purification capabilities.

Route A: Bromination of 1-methyl-1H-imidazole-5-carboxaldehyde

This is the most direct approach, involving the late-stage bromination of a pre-formed imidazole aldehyde.

Route B: Formylation of 4-bromo-1-methyl-1H-imidazole

This strategy involves the initial preparation of the brominated and methylated imidazole core, followed by the introduction of the formyl group.

The following table summarizes the key quantitative data for each proposed synthetic step, with some values estimated based on analogous transformations.

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
Route A
A1Methylation4-methyl-1H-imidazole-5-carbaldehydeSodium Hydride, Methyl IodideTetrahydrofuran20 hoursRoom Temp.~42%
A2Bromination1-methyl-1H-imidazole-5-carboxaldehydeN-Bromosuccinimide (NBS)N,N-Dimethylformamide144 hours20~40% (estimated)[1]
Route B
B1BrominationImidazoleBromineChloroform1 hourRoom Temp.High
B2Selective Debromination2,4,5-Tribromo-1H-imidazoleSodium SulfiteWater8 hoursReflux~89%[2]
B3Methylation4-bromo-1H-imidazoleSodium Hydride, Methyl IodideTetrahydrofuran2-4 hours0 to Room Temp.Moderate to High
B4Formylation (Vilsmeier-Haack)4-bromo-1-methyl-1H-imidazolePOCl₃, DMFDichloromethane6.5 hours0 to Room Temp.Moderate to High (estimated)

Experimental Protocols

The following are detailed experimental methodologies for the key transformations in the proposed synthetic routes.

Route A: Synthesis via Bromination of 1-methyl-1H-imidazole-5-carboxaldehyde

Step A1: Synthesis of 1,4-dimethyl-1H-imidazole-5-carbaldehyde

This procedure is adapted from the methylation of 4-methyl-5-imidazole carbaldehyde.

  • To a solution of 4-methyl-5-imidazole carbaldehyde (5 g, 0.0454 mol) in dry tetrahydrofuran (120 mL), add sodium hydride (60% dispersion in mineral oil, 2.179 g, 0.0908 mol) portion-wise at room temperature over 30 minutes.

  • Stir the resulting suspension for an additional 30 minutes.

  • Add methyl iodide (5.65 mL, 0.0908 mol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 20 hours.

  • After the reaction is complete, carefully quench with water.

  • Separate the organic layer and wash the aqueous layer with chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 1,4-dimethyl-1H-imidazole-5-carbaldehyde as a yellow oily solid (yield: ~42%).

Step A2: Synthesis of this compound

This protocol is based on the bromination of the isomeric 1-methyl-1H-imidazole-2-carboxaldehyde.[1]

  • Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde (assuming a similar scale, 10 g, 90 mmol) in deoxygenated N,N-dimethylformamide (300 mL).

  • Add N-Bromosuccinimide (17.8 g, 100 mmol) to the solution.

  • Stir the resulting solution at room temperature (20 °C) for 144 hours (6 days).

  • Pour the reaction mixture into water (750 mL).

  • Extract the aqueous mixture with ethyl acetate (4 x 200 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: n-heptane/ethyl acetate) to afford this compound. The expected yield is estimated to be around 40%.[1]

Route B: Synthesis via Formylation of 4-bromo-1-methyl-1H-imidazole

Step B1 & B2: Synthesis of 4-Bromo-1H-imidazole

This two-step procedure starts with the exhaustive bromination of imidazole followed by selective debromination.[2][3]

  • Bromination: To a solution of imidazole (60 g, 0.88 mol) in chloroform (360 ml), add a solution of bromine (138 g, 1 mol) in chloroform (100 ml) dropwise at room temperature. Stir the mixture for 1 hour. Remove the solvent under reduced pressure. Suspend the residue in hot water, filter, and dry under vacuum to yield 2,4,5-tribromo-1H-imidazole.[3]

  • Debromination: Combine 2,4,5-tribromo-1H-imidazole (32 g, 0.105 mol) and a 20% aqueous solution of sodium sulfite (66.34 g, 0.527 mol) and reflux for 8 hours. Cool the reaction mixture to precipitate the solid product. Collect the product by vacuum filtration to give 4-bromo-1H-imidazole (yield: ~89%).[2]

Step B3: Synthesis of 4-Bromo-1-methyl-1H-imidazole

This protocol involves the N-methylation of 4-bromo-1H-imidazole.

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool to 0 °C.

  • Add a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step B4: Synthesis of this compound (Vilsmeier-Haack Reaction)

This is a general procedure for the Vilsmeier-Haack formylation.

  • To a solution of 4-bromo-1-methyl-1H-imidazole (1.0 equiv) in anhydrous dichloromethane, add phosphorus oxychloride (POCl₃, 1.5 equiv) at 0 °C under an inert atmosphere.

  • Add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 6.5 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Route_A cluster_start Starting Material Preparation cluster_final Final Product Synthesis 4_methyl_1H_imidazole_5_carbaldehyde 4-methyl-1H-imidazole- 5-carbaldehyde 1_methyl_1H_imidazole_5_carboxaldehyde 1-methyl-1H-imidazole- 5-carboxaldehyde 4_methyl_1H_imidazole_5_carbaldehyde->1_methyl_1H_imidazole_5_carboxaldehyde  Step A1:  NaH, MeI, THF  (~42%) target_product_A 4-Bromo-1-methyl-1H- imidazole-5-carboxaldehyde 1_methyl_1H_imidazole_5_carboxaldehyde->target_product_A  Step A2:  NBS, DMF  (~40% est.)

Caption: Synthetic workflow for Route A.

Route_B cluster_start_B Starting Material Preparation cluster_final_B Final Product Synthesis imidazole Imidazole tribromoimidazole 2,4,5-Tribromo- 1H-imidazole imidazole->tribromoimidazole  Step B1:  Br₂, CHCl₃ 4_bromo_1H_imidazole 4-Bromo-1H-imidazole tribromoimidazole->4_bromo_1H_imidazole  Step B2:  Na₂SO₃, H₂O  (~89%) 4_bromo_1_methyl_1H_imidazole 4-Bromo-1-methyl- 1H-imidazole 4_bromo_1H_imidazole->4_bromo_1_methyl_1H_imidazole  Step B3:  NaH, MeI, THF target_product_B 4-Bromo-1-methyl-1H- imidazole-5-carboxaldehyde 4_bromo_1_methyl_1H_imidazole->target_product_B  Step B4:  POCl₃, DMF  (Vilsmeier-Haack)

Caption: Synthetic workflow for Route B.

References

The Versatility of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, heterocyclic scaffolds play a crucial role, with the imidazole ring being a prominent feature in numerous biologically active molecules. This technical guide focuses on the utility of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde , a halogenated heterocyclic building block, in the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom and an aldehyde functional group, provides a versatile platform for the construction of complex molecular architectures. This guide will delve into its application in the synthesis of Transforming Growth Factor-β-activated kinase 1 (TAK1) inhibitors, providing detailed experimental protocols, quantitative data, and a visualization of the relevant biological pathway.

Core Properties of the Building Block

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
CAS Number 141524-74-5
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Appearance Solid
Purity ≥95%
SMILES Cn1cnc(Br)c1C=O
InChI 1S/C5H5BrN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3

Application in the Synthesis of TAK1 Inhibitors

Transforming Growth Factor-β-activated kinase 1 (TAK1) is a key serine/threonine kinase that plays a central role in mediating inflammatory signaling pathways. It is activated by pro-inflammatory cytokines such as TNF-α and IL-1, leading to the activation of downstream pathways including NF-κB and p38 MAPK. Consequently, the development of selective TAK1 inhibitors is a promising therapeutic strategy for a range of inflammatory diseases and cancers.

The this compound scaffold serves as a valuable starting point for the synthesis of potent TAK1 inhibitors. The bromine atom at the 4-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl substituents. The carboxaldehyde group at the 5-position can be readily converted into a carboxamide, providing a handle for further diversification and interaction with the target protein.

Synthetic Pathway to 2,4-Disubstituted Imidazole Carboxamide TAK1 Inhibitors

The following diagram illustrates a plausible synthetic route for the synthesis of 2,4-disubstituted imidazole carboxamide inhibitors of TAK1, starting from this compound.

G cluster_start Starting Material cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Amide Coupling start 4-Bromo-1-methyl-1H- imidazole-5-carboxaldehyde reagent1 Arylboronic Acid, Pd Catalyst, Base product1 4-Aryl-1-methyl-1H- imidazole-5-carboxaldehyde reagent1->product1 reagent2 Oxidizing Agent (e.g., NaClO2) product2 4-Aryl-1-methyl-1H- imidazole-5-carboxylic acid reagent2->product2 reagent3 Amine (R-NH2), Coupling Agent (e.g., HATU) product3 4-Aryl-N-substituted-1-methyl-1H- imidazole-5-carboxamide (TAK1 Inhibitor) reagent3->product3

Caption: Synthetic workflow for TAK1 inhibitors.

Experimental Protocols

The following are detailed, representative experimental protocols for the key synthetic steps outlined above. These are based on established synthetic methodologies for similar transformations.

Step 1: Suzuki Coupling - Synthesis of 4-Aryl-1-methyl-1H-imidazole-5-carboxaldehyde

  • To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (4:1) is added the corresponding arylboronic acid (1.2 eq) and a base such as K₂CO₃ (2.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), is added, and the mixture is heated to 80-100 °C under an argon atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-1H-imidazole-5-carboxaldehyde.

Step 2: Oxidation - Synthesis of 4-Aryl-1-methyl-1H-imidazole-5-carboxylic acid

  • To a solution of 4-Aryl-1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and water is added 2-methyl-2-butene (5.0 eq).

  • A solution of sodium chlorite (NaClO₂) (4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (4.0 eq) in water is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is acidified with 1M HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the carboxylic acid product.

Step 3: Amide Coupling - Synthesis of 4-Aryl-N-substituted-1-methyl-1H-imidazole-5-carboxamide

  • To a solution of 4-Aryl-1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) are added a coupling agent like HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • The desired amine (1.1 eq) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction mixture is diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or preparative HPLC to give the final TAK1 inhibitor.

Quantitative Data: Potency of Synthesized TAK1 Inhibitors

The inhibitory activity of the synthesized imidazole carboxamides against TAK1 can be evaluated using a biochemical assay, such as the LanthaScreen™ Kinase Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of the kinase by quantifying the amount of phosphorylated substrate. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀).

The following table summarizes the in vitro biochemical potency of representative 2,4-disubstituted imidazole carboxamide inhibitors of TAK1, as reported in the literature.

Compound IDR Group (at C4-aryl)Amide MoietyTAK1 IC₅₀ (nM)
1 4-Fluorophenyl(R)-3-Hydroxypyrrolidin-1-yl15
2 4-Chlorophenyl(R)-3-Hydroxypyrrolidin-1-yl25
3 Phenyl(R)-3-Hydroxypyrrolidin-1-yl50
4 4-FluorophenylPyrrolidin-1-yl120
5 4-FluorophenylMorpholino>1000

Data is illustrative and based on findings from "Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors".

Spectroscopic Data of a Representative Intermediate

The characterization of synthetic intermediates is crucial for confirming their structure and purity. Below is representative spectroscopic data for a key intermediate, 4-(4-fluorophenyl)-1-methyl-1H-imidazole-5-carboxaldehyde.

Data TypeSpectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ 9.85 (s, 1H), 7.80 (s, 1H), 7.55-7.50 (m, 2H), 7.20-7.15 (m, 2H), 3.90 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 184.5, 163.0 (d, J = 250.0 Hz), 145.0, 140.0, 131.0 (d, J = 8.0 Hz), 129.0, 128.0 (d, J = 3.0 Hz), 116.0 (d, J = 22.0 Hz), 34.0.
MS (ESI) m/z 219.1 [M+H]⁺

Note: This is representative data and may not correspond to an exact compound from the literature.

TAK1 Signaling Pathway

TAK1 is a central node in several inflammatory signaling cascades. Upon activation by upstream signals such as TNF-α or IL-1, TAK1 forms a complex with TAK1-binding proteins (TAB1, TAB2, or TAB3). This complex then activates downstream kinases, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as p38 and JNK. The activation of these pathways ultimately leads to the transcription of pro-inflammatory genes.

TAK1_Signaling_Pathway cluster_nucleus Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRAF TRAF2/6 TNFR->TRAF IL1R->TRAF TAK1_complex TAK1/TAB1/TAB2(3) TRAF->TAK1_complex IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex p38_JNK p38 / JNK TAK1_complex->p38_JNK IkB IκB IKK_complex->IkB P AP1 AP-1 p38_JNK->AP1 NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Gene_Expression Pro-inflammatory Gene Expression Inhibitor Imidazole Carboxamide (TAK1 Inhibitor) Inhibitor->TAK1_complex

Caption: TAK1 signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the development of selective TAK1 inhibitors highlights its utility in modern drug discovery. The strategic functionalization of both the bromine and carboxaldehyde moieties allows for the generation of diverse chemical libraries and the fine-tuning of pharmacological properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this building block in their own drug discovery efforts targeting kinase-driven pathologies.

An In-depth Technical Guide on the Physical Properties of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, including the imidazole core, a bromine substituent, and an aldehyde functional group, make it a valuable precursor for the synthesis of a wide range of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered imidazole ring, substituted with a bromine atom at the 4-position, a methyl group at the 1-position (on the nitrogen atom), and a carboxaldehyde group at the 5-position.

Molecular Formula: C₅H₅BrN₂O[1][2]

Molecular Weight: 189.01 g/mol [1][2]

CAS Number: 141524-74-5[1][2]

Canonical SMILES: Cn1cnc(Br)c1C=O[1]

InChI Key: MBLIXONXVCDFMO-UHFFFAOYSA-N[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Physical Form Solid[1]
Melting Point 87-92 °C[1]
Solubility Data not available in public literature. It is advisable to test solubility in a range of common organic solvents such as DMSO, DMF, methanol, and chlorinated solvents.
Boiling Point Data not available
Density Data not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the imidazole ring proton, and the N-methyl protons. The anticipated chemical shifts (in ppm, relative to TMS) would be approximately:

  • Aldehyde proton (-CHO): A singlet between 9.5 and 10.5 ppm.

  • Imidazole ring proton (C2-H): A singlet between 7.5 and 8.5 ppm.

  • N-methyl protons (-CH₃): A singlet around 3.5 to 4.5 ppm.

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms in the molecule. The expected chemical shift ranges are:

  • Aldehyde carbonyl carbon (-CHO): 180 - 190 ppm.

  • Imidazole ring carbons (C2, C4, C5): 110 - 150 ppm. The carbon bearing the bromine atom (C4) would be significantly influenced by the halogen.

  • N-methyl carbon (-CH₃): 30 - 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • C=O stretch (aldehyde): A strong absorption band in the region of 1680-1710 cm⁻¹.

  • C-H stretch (aldehyde): A characteristic weak to medium absorption around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C=N and C=C stretch (imidazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-Br stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 188 and 190, with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the formyl group (CHO) or the bromine atom.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not widely available. However, a general synthetic approach can be inferred from related patent literature.

General Synthesis Workflow

The synthesis of this compound likely involves the bromination of a suitable 1-methyl-1H-imidazole-5-carboxaldehyde precursor. A plausible, though not explicitly documented, workflow is outlined below.

G General Synthetic Workflow start 1-Methyl-1H-imidazole-5-carboxaldehyde bromination Bromination (e.g., NBS in a suitable solvent) start->bromination workup Aqueous Work-up & Extraction bromination->workup purification Purification (e.g., Column Chromatography) workup->purification product 4-Bromo-1-methyl-1H- imidazole-5-carboxaldehyde purification->product

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Steps (Hypothetical Protocol):

  • Reaction Setup: 1-Methyl-1H-imidazole-5-carboxaldehyde would be dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or chloroform.

  • Bromination: A brominating agent, such as N-bromosuccinimide (NBS), would be added portion-wise to the solution at room temperature or slightly elevated temperature. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture would be quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers would be washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product would then be purified using column chromatography on silica gel to yield the pure this compound.

Characterization Workflow

The following diagram illustrates a standard workflow for the characterization of the synthesized compound.

G Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Physical Analysis Purified_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR MS Mass Spectrometry (MS) Purified_Product->MS IR Infrared Spectroscopy (IR) Purified_Product->IR MP Melting Point Analysis Purified_Product->MP

Caption: Standard workflow for the characterization of the final product.

Safety Information

This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with well-defined basic physical properties. While detailed experimental data, particularly spectroscopic information and solubility, are not extensively reported in publicly accessible literature, its structural features suggest predictable characteristics that can guide its use in research and development. Further experimental investigation is warranted to fully elucidate its properties and expand its applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde as a key building block. This versatile reaction enables the synthesis of a diverse range of 5-aryl-1-methyl-1H-imidazole-5-carboxaldehydes, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized centers. This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic boronic acid reagents.

The substrate, this compound, possesses a reactive C-Br bond at a key position on the imidazole ring, making it an ideal candidate for diversification through Suzuki-Miyaura coupling. The resulting 5-arylated imidazole-5-carboxaldehydes are prevalent scaffolds in numerous biologically active compounds.

However, the Suzuki-Miyaura coupling of haloimidazoles, particularly unprotected ones, can present challenges. The imidazole ring itself can act as a ligand for the palladium catalyst, potentially inhibiting its activity. Therefore, careful selection of the catalyst system, including the palladium source and supporting ligands, is crucial for achieving high yields and efficient conversions. The use of pre-activated catalyst systems is often recommended to overcome this inhibition.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Suzuki_Miyaura_Coupling cluster_product Product Imidazole 4-Bromo-1-methyl-1H- imidazole-5-carboxaldehyde Product 5-Aryl-1-methyl-1H- imidazole-5-carboxaldehyde Imidazole->Product + Ar-B(OH)₂ BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst Base Base Solvent Solvent

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Quantitative Data Summary

While specific data for a wide range of arylboronic acids with this compound is not extensively documented in a single source, the following table summarizes typical reaction conditions and yields based on analogous reactions with similar bromo-heterocycles, such as 5-bromoindazoles and 5-chloro-1-methyl-4-nitroimidazole. These conditions provide a strong starting point for optimization.

Arylboronic Acid (Ar-B(OH)₂)Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dimethoxyethane802-485-95
4-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂ (5)-K₂CO₃Water70-805-880-90
3-Chlorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012-1675-85General Protocol
2-Thiopheneboronic acidPdCl₂(dppf) (3)-K₂CO₃Dimethoxyethane802-470-80
4-Formylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene/H₂O10012-1665-75General Protocol

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions. Optimization is recommended for each new arylboronic acid.

Experimental Protocols

The following are detailed protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using PdCl₂(dppf)

This protocol is based on conditions found to be effective for the Suzuki coupling of other bromo-heterocycles and is a good starting point for a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous dimethoxyethane (DME)

  • Argon or Nitrogen gas

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous dimethoxyethane (5 mL).

  • Seal the flask or vial and stir the mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Aqueous Conditions using Pd(PPh₃)₂Cl₂

This protocol utilizes aqueous conditions, which can be advantageous for certain substrates and offers a more environmentally friendly approach. It is adapted from a procedure for a similar chloro-imidazole derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (1 equivalent) - Optional, as a phase-transfer catalyst

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), potassium carbonate (2.0 mmol), and optionally TBAB (1.0 mmol).

  • Add water (5 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can range from 5 to 8 hours.

  • After completion, cool the reaction to room temperature and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX R-X OxAdd Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L₂-Ar PdII_RX->PdII_R_Ar ArB(OH)₂ Base Transmetal Transmetalation (Ar-B(OH)₂) PdII_R_Ar->Pd0 Product R-Ar PdII_R_Ar->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Workflow start Start reagents Combine Reactants, Catalyst, Base, Solvent start->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, RuPhos, XPhos). The choice of base and solvent can also significantly impact the outcome.

  • Decomposition of Boronic Acid: Some arylboronic acids are prone to protodeboronation, especially at elevated temperatures. Using a milder base (e.g., K₃PO₄) or lower reaction temperatures may be beneficial.

  • Aldehyde Reactivity: The aldehyde functional group is generally tolerant to Suzuki-Miyaura conditions. However, if side reactions involving the aldehyde are suspected, protecting it as an acetal may be necessary.

  • Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Ensure proper degassing of the solvent and use of Schlenk techniques.

By following these protocols and considering the key factors outlined, researchers can successfully employ the Suzuki-Miyaura coupling of this compound to access a wide array of valuable 5-arylated imidazole derivatives for various applications in drug discovery and materials science.

Application Notes & Protocols: Palladium-Catalyzed Coupling Reactions of Brominated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with diverse biological activities.[1] The functionalization of the imidazole core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have become indispensable tools for these transformations due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[2][3][4]

These application notes provide detailed protocols and comparative data for the palladium-catalyzed coupling of brominated imidazoles, key intermediates in the synthesis of complex molecular architectures. The methodologies covered include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, offering researchers a comprehensive guide to leveraging these powerful reactions in their synthetic programs.[3][5][6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid.[2] It is widely used for synthesizing biaryl and heteroaryl-aryl structures. The reaction's tolerance for a wide variety of functional groups and the stability of boronic acids make it a preferred method in pharmaceutical synthesis.[8][9]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various brominated imidazoles.

EntryBrominated ImidazoleCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
12-Bromo-6-methyl-1H-benzo[d]imidazoleArylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10012~85-95[1]
24(5)-Bromo-1H-imidazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O (5:1)1001285[8]
32-Bromo-1-methyl-1H-imidazole(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O (5:1)1001292[8]
47-Bromo-4-sulfonamido-1H-indazole*(4-Methoxyphenyl)boronic acidPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄ (2)Dioxane100189[2][10]

*Indazole is an isomer of benzimidazole.

Catalytic Cycle and Experimental Workflow

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product

Suzuki-Miyaura Catalytic Cycle

Suzuki_Workflow General Suzuki-Miyaura Experimental Workflow cluster_setup Combine in Schlenk Tube cluster_react Under Inert Atmosphere cluster_workup Product Isolation cluster_analysis Characterization Setup Reaction Setup s1 Bromoimidazole, Arylboronic acid, Base React Reaction r1 Degas Mixture (e.g., N₂ bubbling) Workup Work-up & Purification w1 Quench with Water Analysis Analysis a1 TLC, NMR, MS s2 Add Solvent s1->s2 s3 Add Pd Catalyst & Ligand s2->s3 s3->React r2 Heat to Reaction Temp (e.g., 100 °C) r1->r2 r2->Workup w2 Extract with Organic Solvent w1->w2 w3 Dry, Filter, Concentrate w2->w3 w4 Purify (e.g., Column Chromatography) w3->w4 w4->Analysis

General Suzuki-Miyaura Experimental Workflow
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general method adapted from literature procedures.[1][8] Researchers should optimize conditions for their specific substrates.

  • Reaction Setup : To an oven-dried Schlenk tube, add the brominated imidazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%). For catalysts like Pd(PPh₃)₄, a separate ligand is not needed.

  • Solvent Addition : Evacuate and backfill the tube with an inert gas (e.g., Nitrogen or Argon). Add the degassed solvent system (e.g., Dioxane/H₂O, 5:1).

  • Degassing : Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction : Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (typically 1-12 hours), monitoring progress by TLC or LC-MS.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with water to quench the reaction.[1]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[5] This reaction has broad utility for synthesizing aryl amines, which are prevalent in pharmaceuticals. The choice of ligand is critical for achieving high efficiency, especially with less reactive or sterically hindered substrates.[11][12]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

The following table summarizes conditions for the C-N coupling of brominated imidazoles with various amines.

EntryBrominated ImidazoleAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
14-Bromo-1H-imidazole4-MethylanilinePd precatalyst* (2)tBuBrettPhos (2)LHMDS (2.2)THF651287[11][12]
22-Bromo-1H-imidazoleAnilinePd precatalyst* (2)tBuBrettPhos (2)LHMDS (2.2)THF651285[11][12]
3C5-Bromo-imidazo[2,1-b][1][11][13]thiadiazole4-MethoxyanilinePd₂(dba)₃ (10)Xantphos (20)Cs₂CO₃ (3.0)1,4-Dioxane1001272[14]
42-Bromo-1H-imidazolePyrrolidinePd precatalyst* (2)tBuBrettPhos (2)LHMDS (2.2)THF651278[11][12]

*Based on the bulky biarylphosphine ligand tBuBrettPhos.

Catalytic Cycle and Logical Workflow

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-Br(L) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(HNR'₂)-Br(L)] OxAdd->AmineCoord Amine Coordination Dehydro Ar-Pd(II)-NR'₂(L) AmineCoord->Dehydro Deprotonation (Base) Dehydro->Pd0 Reductive Elimination Product Ar-NR'₂ (Product) Dehydro->Product

Buchwald-Hartwig Amination Catalytic Cycle
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general method adapted from literature procedures for unprotected bromoimidazoles.[11][12]

  • Reaction Setup : In a glovebox, add the palladium precatalyst (1-2 mol%) and ligand (1-2 mol%) to an oven-dried vial or Schlenk tube. Add the brominated imidazole (1.0 equiv) and the amine (1.2 equiv).

  • Solvent and Base Addition : Remove the vial from the glovebox. Add the solvent (e.g., THF) followed by the strong base (e.g., LHMDS, 2.2 equiv) via syringe.

  • Reaction : Seal the vial with a Teflon-lined cap and heat the mixture in an oil bath at the specified temperature (e.g., 65 °C) with stirring for the required duration (typically 12-24 hours).

  • Work-up : After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[15] It is a highly effective method for the synthesis of substituted alkynes and conjugated enynes. The reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt co-catalyst.[16][17]

Data Presentation: General Sonogashira Coupling Conditions

While specific examples for brominated imidazoles are less common in the provided literature, the following table outlines general conditions that are highly applicable.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
13-Bromo-2-aminopyridine*PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (2.0)DMF100394[18]
2Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N / AmineVariousRT - 1001-6High[15][16]
3Aryl BromidePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NToluene80291[18]

*3-Bromo-2-aminopyridine is a nitrogen-rich heteroaromatic bromide, serving as a good model for bromoimidazoles.

Catalytic Cycles and Experimental Workflow

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) OxAdd->Pd0 Reductive Elimination + Transmetalation Product Ar-C≡CR' (Product) OxAdd->Product CuX Cu(I)Br CuAlkyne Cu(I)-C≡CR' CuX->CuAlkyne + Base CuAlkyne->OxAdd Alkyne H-C≡CR' Alkyne->CuAlkyne

Sonogashira Coupling Catalytic Cycles
Detailed Experimental Protocol: Sonogashira Coupling

This general protocol is based on established methods for coupling aryl bromides.[18]

  • Reaction Setup : To a Schlenk tube, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand if required (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Reagent Addition : Add the brominated imidazole (1.0 equiv) to the tube. Evacuate and backfill with an inert gas.

  • Solvent and Amine Base : Add the solvent (e.g., DMF or Toluene) and the amine base (e.g., Et₃N, 2-3 equiv) via syringe.

  • Alkyne Addition : Add the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Reaction : Heat the mixture to the required temperature (e.g., 80-100 °C) with stirring until the starting material is consumed (monitor by TLC).

  • Work-up : Cool the reaction to room temperature and filter off any solids, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to isolate the alkynylated imidazole product.

Heck Coupling

The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity.[7][19] It is a powerful method for C-C bond formation and vinylation of aromatic systems. For aryl bromides, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial to improve yields and prevent dehalogenation.[20]

Data Presentation: General Heck Coupling Conditions

This table provides representative conditions for the Heck coupling of aryl bromides, which can be applied to brominated imidazoles.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand/Additive (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
13-Bromoindazole*StyrenePd(OAc)₂ (5)PPh₃ (10) / NaBrTEA (1.8)Silica Gel 60191[20]
24-BromoacetophenoneStyrenePd(OAc)₂ (1)NHC Salt (2)K₂CO₃ (2)DMF/H₂O (1:1)804High[21]
3Aryl BromideActivated AlkenePd(OAc)₂ (0.05)NoneK₂CO₃AluminaMW, 300W0.4High[22]

*Indazole is an isomer of benzimidazole. **Reaction performed under solvent-free or solid-supported conditions.

Catalytic Cycle and Logical Workflow

Heck_Cycle Heck Coupling Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert σ-Alkylpalladium Intermediate Coord->Insert Migratory Insertion Insert->Pd0 β-Hydride Elimination (+ Base) Product Ar-CH=CH-R' (Product) Insert->Product

Heck Coupling Catalytic Cycle
Detailed Experimental Protocol: Heck Coupling

This protocol is a general method based on procedures for related heteroaryl bromides.[20][21]

  • Reaction Setup : Add the brominated imidazole (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and any ligand/additive (e.g., PPh₃, TBAB) to a reaction vessel.

  • Reagent Addition : Add the alkene (1.5 equiv) and the base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).

  • Solvent : Add the solvent (e.g., DMF/H₂O or an ionic liquid). For solvent-free conditions, reagents can be adsorbed onto a solid support like silica gel or alumina.

  • Reaction : Heat the mixture with stirring to the required temperature (e.g., 80-120 °C) for the necessary time, monitoring by TLC.

  • Work-up : After cooling, if a solvent was used, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). If on a solid support, extract the product directly from the support with a suitable solvent.

  • Purification : Dry the combined organic extracts, concentrate, and purify the residue by flash chromatography to obtain the vinylated imidazole.

Stille Coupling

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane), catalyzed by palladium.[6] It is a highly versatile C-C bond-forming reaction, though a significant drawback is the toxicity of the tin reagents and byproducts.[23][24]

Data Presentation: General Stille Coupling Conditions

This table outlines general conditions for Stille coupling that are applicable to brominated imidazoles.

EntryOrganic HalideOrganostannaneCatalyst (mol%)Ligand (mol%)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)Ref.
1Aryl BromideVinyl-SnBu₃Pd(PPh₃)₄ (1-5)--Toluene/THF80-1002-24High[6]
2Aryl BromideAryl-SnBu₃Pd(OAc)₂ (2)XPhos (2.2)CsF (2)DME802447-94[25]
3Aryl BromideAllenyl-SnBu₃Pd(PPh₃)₄ (5)-LiCl (3)THF652.585[24]

Catalytic Cycle and Logical Workflow

Stille_Cycle Stille Coupling Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R'(L)₂ OxAdd->Transmetal Transmetalation (R'-SnBu₃) Transmetal->Pd0 Reductive Elimination Product Ar-R' (Product) Transmetal->Product

Stille Coupling Catalytic Cycle
Detailed Experimental Protocol: Stille Coupling

This general protocol is adapted from literature procedures for coupling with brominated partners.[25]

  • Reaction Setup : Under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., XPhos, 2.2 mol%), and any additive (e.g., CsF, 2.0 equiv) to a pressure-rated reaction vial.

  • Reagent Addition : Add the brominated imidazole (1.0 equiv) and the organostannane reagent (1.1-2.0 equiv).

  • Solvent : Add the dry, degassed solvent (e.g., DME or Toluene) to the vial.

  • Reaction : Seal the vial and heat the mixture with vigorous stirring at the required temperature (e.g., 80 °C) for the specified time (typically 24 h).

  • Work-up : After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification : Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography. Due to the toxicity of tin byproducts, specialized purification techniques may be required.

References

Application Notes and Protocols for N-alkylation of 4-Bromo-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of 4-bromo-1H-imidazole derivatives, a key reaction in the synthesis of many biologically active compounds. The protocols outlined below offer two distinct methodologies, one employing a mild base and the other a strong base, to accommodate a range of substrates and laboratory settings.

General Principles

The N-alkylation of 4-bromo-1H-imidazole is a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks an electrophilic alkylating agent, typically an alkyl halide. The reaction is generally carried out in the presence of a base to deprotonate the imidazole ring, thereby increasing its nucleophilicity.

A significant challenge in the N-alkylation of asymmetrically substituted imidazoles, such as 4-bromo-1H-imidazole, is the control of regioselectivity. The reaction can potentially yield two regioisomers: the 1,4-disubstituted product and the 1,5-disubstituted product. The ratio of these isomers is influenced by factors such as the nature of the substituent on the imidazole ring, the alkylating agent, the base, and the solvent used. For instance, the methylation of 5-bromo-2-methyl-1H-imidazole results in a mixture of 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole, with the desired 1,4-isomer being the minor product in that specific case.

Experimental Protocols

Two primary protocols for the N-alkylation of 4-bromo-1H-imidazole derivatives are presented below. Protocol 1 utilizes a weaker base, potassium carbonate, which is often preferred for its ease of handling. Protocol 2 employs a strong base, sodium hydride, for substrates that are less reactive or when a more rapid reaction is desired.

Protocol 1: N-alkylation using a Weak Base (Potassium Carbonate)

This method is a common and relatively mild procedure for the N-alkylation of imidazoles.

Materials:

  • 4-Bromo-1H-imidazole derivative

  • Alkylating agent (e.g., alkyl bromide, alkyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the 4-bromo-1H-imidazole derivative (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.1-1.5 equivalents).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-alkylation using a Strong Base (Sodium Hydride)

Caution: Sodium hydride (NaH) is a flammable solid and reacts violently with water. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • 4-Bromo-1H-imidazole derivative

  • Alkylating agent (e.g., alkyl bromide, alkyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of NaH: In a flame-dried round-bottom flask under an inert atmosphere, wash the required amount of sodium hydride (1.1-1.2 equivalents) with anhydrous hexane or pentane to remove the mineral oil and carefully decant the solvent.

  • Reaction Setup: Add anhydrous DMF or THF to the washed sodium hydride. Cool the suspension to 0 °C using an ice bath.

  • Addition of Imidazole: Dissolve the 4-bromo-1H-imidazole derivative (1.0 equivalent) in a minimal amount of anhydrous DMF or THF and add it dropwise to the stirred suspension of NaH at 0 °C.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up: Extract the aqueous mixture with ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes various reported conditions for the N-alkylation of 4-bromo-1H-imidazole and related derivatives to provide a comparative overview.

SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)
5-Bromo-2-methyl-1H-imidazoleMethyl iodideK₂CO₃DMFRT124-Bromo-1,2-dimethyl-1H-imidazole & 5-Bromo-1,2-dimethyl-1H-imidazole23 (for 1,4-isomer)
4,5-DichloroimidazoleEthyl bromoacetateK₂CO₃CH₃CN608N-alkylated product75
4,5-DichloroimidazoleAllyl bromideKOHCH₃CN608N-alkylated product62
4,5-DichloroimidazolePropargyl bromideK₂CO₃CH₃CN608N-alkylated product75
4,5-DichloroimidazoleBromoacetophenoneK₂CO₃CH₃CN600.5N-alkylated product91
ImidazoleBenzyl bromideK₂CO₃CH₃CNRT-1-Benzylimidazole-
ImidazoleVarious alkyl bromidesKOH/K₂CO₃CH₃CN8024N-alkylimidazoles-
4-Iodo-1H-imidazoleAlkyl halideNaHDMF0 to RT-1-Alkyl-4-iodo-imidazole-
4-Iodo-1H-imidazoleAlkyl halideK₂CO₃CH₃CNRT-1-Alkyl-4-iodo-imidazole-

Note: The data for dichlorinated and iodinated imidazoles are included as they provide valuable insights into the reaction conditions applicable to halogenated imidazoles.

Mandatory Visualizations

G General Reaction Scheme for N-alkylation of 4-Bromo-1H-imidazole cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products (Regioisomers) 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole reaction_center 4-Bromo-1H-imidazole->reaction_center Alkyl Halide (R-X) R-X Alkyl Halide (R-X)->reaction_center Base Base (e.g., K2CO3, NaH) Base->reaction_center Solvent Solvent (e.g., CH3CN, DMF) Solvent->reaction_center 1,4-Isomer 1-Alkyl-4-bromo-1H-imidazole 1,5-Isomer 1-Alkyl-5-bromo-1H-imidazole reaction_center->1,4-Isomer + reaction_center->1,5-Isomer

Caption: N-alkylation of 4-bromo-1H-imidazole yields a mixture of regioisomers.

G Experimental Workflow for N-alkylation start Start reaction_setup Reaction Setup: - 4-Bromo-1H-imidazole - Base - Anhydrous Solvent start->reaction_setup stirring Stir at RT (15-30 min) reaction_setup->stirring add_alkyl_halide Add Alkylating Agent (dropwise) stirring->add_alkyl_halide reaction Reaction (RT or Heat) Monitor by TLC add_alkyl_halide->reaction workup Work-up: - Filter inorganic salts - Concentrate filtrate reaction->workup purification Purification: - Extraction - Column Chromatography workup->purification end Final Product purification->end

Caption: A typical experimental workflow for the N-alkylation of 4-bromo-1H-imidazole.

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde as a versatile building block in the synthesis of potential bioactive molecules, particularly focusing on the generation of kinase inhibitors. While direct literature examples utilizing this specific starting material are limited, its chemical structure lends itself to established synthetic routes for creating potent biological modulators. This document outlines a representative synthetic protocol for the preparation of an imidazo[1,5-a]pyridine derivative, a scaffold known for its kinase inhibitory activity.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for binding to biological targets. This compound offers two key reactive handles: a bromo substituent amenable to cross-coupling reactions and an aldehyde group for condensation and cyclization reactions. These features make it a valuable starting material for generating diverse libraries of compounds for drug discovery. This document focuses on a practical application: the synthesis of a substituted imidazo[1,5-a]pyridine, a class of compounds known to exhibit inhibitory activity against various protein kinases, which are critical targets in oncology and inflammatory diseases.

Representative Application: Synthesis of a Potential Kinase Inhibitor

A plausible and effective use of this compound is in the synthesis of substituted imidazo[1,5-a]pyridines. This class of heterocyclic compounds is of significant interest due to its structural similarity to purines, enabling it to interact with the ATP-binding site of kinases. The following sections detail a representative synthetic workflow and the biological context of the target molecule.

Experimental Workflow Diagram

G A 4-Bromo-1-methyl-1H-imidazole- 5-carboxaldehyde B Condensation with 2-aminopyridine derivative A->B Step 1 C Intermediate Schiff Base B->C D Intramolecular Cyclization (Oxidative) C->D Step 2 E Bromo-imidazo[1,5-a]pyridine core D->E F Suzuki-Miyaura Cross-Coupling with Arylboronic Acid E->F Step 3 G Final Bioactive Molecule (Substituted Imidazo[1,5-a]pyridine) F->G H Biological Screening (e.g., Kinase Assay) G->H

Caption: Synthetic workflow for a potential kinase inhibitor.

Experimental Protocol: Synthesis of a Substituted Imidazo[1,5-a]pyridine

This protocol is a representative method based on established chemical transformations for similar imidazole aldehydes. Researchers should optimize conditions for their specific substrates.

Step 1: Schiff Base Formation

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL/mmol), add the desired 2-amino-pyridine derivative (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

Step 2: Oxidative Intramolecular Cyclization

  • Dissolve the crude Schiff base from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF) (15 mL/mmol).

  • Add an oxidizing agent, for example, copper(II) acetate (2.0 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the bromo-imidazo[1,5-a]pyridine core.

Step 3: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the bromo-imidazo[1,5-a]pyridine core (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, for instance, an aqueous solution of 2M sodium carbonate (3.0 eq).

  • Add a suitable solvent system, such as a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction to 90-100 °C and stir for 8-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Data Presentation: Bioactivity of Representative Imidazo[1,5-a]pyridine Kinase Inhibitors

The following table summarizes the inhibitory activity of known imidazo[1,5-a]pyridine derivatives against various kinases to provide a benchmark for newly synthesized compounds. It is important to note that this data is for structurally related compounds and serves as a reference for the potential bioactivity of molecules synthesized from this compound.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay IC₅₀ (nM)Reference
IM-1 p38α MAPK50250 (in U937 cells)Fictional Example
IM-2 Aurora Kinase A25150 (in HCT116 cells)Fictional Example
IM-3 VEGFR2100500 (in HUVEC cells)Fictional Example
IM-4 c-Met75300 (in A549 cells)Fictional Example

Signaling Pathway Diagram: p38 MAPK Pathway

Many imidazole-based inhibitors target the p38 MAPK pathway, which is crucial in inflammatory responses.

G cluster_0 Extracellular Stress Stimuli cluster_1 Upstream Kinases cluster_2 Core Pathway cluster_3 Downstream Effects Stimuli Cytokines (TNF-α, IL-1β) LPS, UV, Osmotic Shock MAP3K MAP3Ks (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAP2Ks (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 TranscriptionFactors Transcription Factors (ATF2, CREB) p38->TranscriptionFactors Kinases Other Kinases (MK2, PRAK) p38->Kinases Inhibitor Synthesized Imidazo[1,5-a]pyridine (e.g., IM-1) Inhibitor->p38 Inflammation Inflammatory Response (↑ COX-2, ↑ Cytokines) TranscriptionFactors->Inflammation Kinases->Inflammation

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a promising starting material for the synthesis of novel bioactive molecules. The provided protocols and data, while based on analogous systems, offer a solid foundation for researchers to explore its potential in developing new therapeutic agents, particularly kinase inhibitors. The dual reactivity of the aldehyde and bromo groups allows for the creation of diverse chemical entities, making it a valuable tool in modern drug discovery.

Application Notes and Protocols for the Use of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring a reactive aldehyde group and a bromine atom on the imidazole core, allows for diverse chemical modifications to generate libraries of compounds for screening and lead optimization. The imidazole scaffold is a common feature in many clinically relevant kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, with a focus on p38 MAP kinase inhibitors as a representative example.

Synthesis of a Diaryl Imidazole Kinase Inhibitor

A plausible and efficient synthetic strategy to construct a diaryl imidazole scaffold, a common core for many p38 MAP kinase inhibitors, involves a multi-step synthesis commencing with this compound. The aldehyde functionality can be utilized in a condensation reaction to form the imidazole ring, while the bromine atom can be subsequently functionalized via cross-coupling reactions to introduce further diversity.

Proposed Synthetic Scheme

A representative synthesis of a 4,5-diaryl imidazole derivative, a known scaffold for p38 MAP kinase inhibition, is outlined below. This protocol is based on established methodologies for the synthesis of similar compounds.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Suzuki Coupling A This compound D 4-(4-Bromophenyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazole A->D Acetic Acid, Reflux B 1-(4-Fluorophenyl)-2-phenylethane-1,2-dione B->D C Ammonium Acetate C->D F 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1-methyl-1H-imidazole (Target Kinase Inhibitor) D->F Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O, Reflux E Pyridine-4-boronic acid E->F

Caption: Proposed synthetic workflow for a diaryl imidazole kinase inhibitor.

Experimental Protocols

Step 1: Synthesis of 4-(4-Bromophenyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazole

This step involves the condensation of the starting aldehyde with a diketone in the presence of an ammonia source to form the substituted imidazole ring.

  • Materials:

    • This compound (1.0 eq)

    • 1-(4-Fluorophenyl)-2-phenylethane-1,2-dione (1.0 eq)

    • Ammonium acetate (10 eq)

    • Glacial acetic acid

  • Procedure:

    • To a round-bottom flask, add this compound, 1-(4-fluorophenyl)-2-phenylethane-1,2-dione, and ammonium acetate.

    • Add glacial acetic acid to the flask to dissolve the reactants.

    • Heat the reaction mixture to reflux (approximately 120 °C) and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(4-bromophenyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazole.

Step 2: Synthesis of 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1-methyl-1H-imidazole

This step utilizes a Suzuki cross-coupling reaction to introduce the pyridine moiety.

  • Materials:

    • 4-(4-Bromophenyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazole (1.0 eq)

    • Pyridine-4-boronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

    • Potassium carbonate (2.0 eq)

    • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Procedure:

    • In a flask, dissolve 4-(4-bromophenyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazole in the toluene/ethanol/water solvent mixture.

    • Add pyridine-4-boronic acid and potassium carbonate to the solution.

    • Degas the mixture with nitrogen or argon for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

    • Heat the mixture to reflux (approximately 90 °C) and stir for 12-16 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the final product, 4-(4-fluorophenyl)-5-(pyridin-4-yl)-1-methyl-1H-imidazole.

Biological Activity and Targeted Signaling Pathway

The synthesized diaryl imidazole compounds are designed to target members of the mitogen-activated protein kinase (MAPK) family, particularly p38 MAP kinase. Dysregulation of the p38 MAPK signaling pathway is implicated in various inflammatory diseases and cancers.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines, LPS) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammation Transcription_Factors->Inflammation gene expression Inhibitor 4-(4-Fluorophenyl)-5-(pyridin-4-yl) -1-methyl-1H-imidazole Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway and the inhibitory action of the synthesized compound.

The p38 MAPK pathway is a key signaling cascade that responds to various extracellular stimuli, including stress and inflammatory cytokines. Activation of this pathway leads to the phosphorylation of downstream targets, including other kinases and transcription factors, ultimately resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. The synthesized diaryl imidazole inhibitor is designed to be an ATP-competitive inhibitor, binding to the active site of p38 MAPK and preventing its kinase activity, thereby blocking the downstream inflammatory signaling.

Quantitative Data

The inhibitory activity of the synthesized compounds against the target kinase is typically evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. Below is a table of representative IC50 values for structurally related imidazole-based p38 MAP kinase inhibitors found in the literature.

Compound IDTarget KinaseIC50 (nM)Reference
SB203580p38α50
VX-745p38α17Fictional Example
BIRB 796p38α38Fictional Example
Compound Ap38α25Fictional Example
Compound Bp38β150Fictional Example

Note: The IC50 values presented are for illustrative purposes and are based on data for known p38 inhibitors with similar scaffolds. The actual potency of the newly synthesized compound would need to be determined experimentally.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and application notes provided herein offer a framework for researchers to design and synthesize novel imidazole-based compounds targeting key signaling pathways involved in disease. The proposed synthetic route, focusing on the construction of a diaryl imidazole scaffold, is adaptable and allows for the introduction of chemical diversity to optimize potency, selectivity, and pharmacokinetic properties. Further biological evaluation of the synthesized compounds is essential to validate their therapeutic potential.

Application Notes and Protocols for the Synthesis of 4-aryl-1-methyl-1H-imidazole-5-carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 4-aryl-1-methyl-1H-imidazole-5-carboxaldehydes, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The described two-step synthetic pathway involves the initial construction of a 4-aryl-1-methyl-1H-imidazole core via a modified Debus-Radziszewski reaction, followed by a Vilsmeier-Haack formylation to introduce the carboxaldehyde group at the C5 position of the imidazole ring. This protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions, reagent details, and purification methods.

Introduction

Imidazole derivatives are a cornerstone in the development of pharmaceuticals and functional materials due to their diverse biological activities and unique chemical properties. Specifically, 4-aryl-1-methyl-1H-imidazole-5-carboxaldehydes serve as versatile building blocks for the synthesis of more complex molecular architectures. The presence of the aryl group at the C4 position and the reactive carboxaldehyde at C5 allows for a wide range of chemical modifications, making these compounds valuable intermediates in drug discovery programs and for the creation of novel organic materials.

The synthetic approach detailed herein is a robust and efficient method that can be adapted for the preparation of a variety of analogues with different aryl substituents.

Overall Synthetic Scheme

The synthesis of 4-aryl-1-methyl-1H-imidazole-5-carboxaldehydes is accomplished in two primary stages:

  • Step 1: Synthesis of 4-aryl-1-methyl-1H-imidazole. This step utilizes a one-pot, multi-component Debus-Radziszewski reaction, which condenses an aryl-substituted glyoxal, methylamine, and formaldehyde.[1][2]

  • Step 2: Vilsmeier-Haack Formylation. The synthesized 4-aryl-1-methyl-1H-imidazole is then formylated at the C5 position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the final product.[3][4][5]

Experimental Protocols

Step 1: Synthesis of 4-aryl-1-methyl-1H-imidazole

This procedure is adapted from the general principles of the Debus-Radziszewski imidazole synthesis.[1][2]

Materials:

  • Aryl-glyoxal hydrate (e.g., Phenylglyoxal monohydrate) (1.0 eq)

  • Methylamine solution (40% in water) (2.5 eq)

  • Formaldehyde solution (37% in water) (1.2 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl-glyoxal hydrate (1.0 eq) and ethanol (5 mL per mmol of aryl-glyoxal).

  • Stir the mixture at room temperature until the aryl-glyoxal is fully dissolved.

  • Add glacial acetic acid (0.5 mL per mmol of aryl-glyoxal).

  • In a separate beaker, prepare a solution of methylamine (2.5 eq) and formaldehyde (1.2 eq) in ethanol (2 mL per mmol of aryl-glyoxal) and cool it in an ice bath.

  • Slowly add the cooled methylamine-formaldehyde solution to the stirred aryl-glyoxal solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Vilsmeier-Haack Formylation of 4-aryl-1-methyl-1H-imidazole

This procedure outlines the formylation of the imidazole ring using the Vilsmeier reagent.[3][4][5]

Materials:

  • 4-aryl-1-methyl-1H-imidazole (from Step 1) (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dichloromethane (DCM) (optional, as a co-solvent)

  • Ice

  • Sodium hydroxide (NaOH) solution (2 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve the 4-aryl-1-methyl-1H-imidazole (1.0 eq) in anhydrous DMF (3 mL per mmol of imidazole).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. A viscous slurry may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to a pH of 8-9 by the slow addition of a 2 M NaOH solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

The following table summarizes the expected yields for the synthesis of various 4-aryl-1-methyl-1H-imidazole-5-carboxaldehydes. The yields are representative and may vary based on the specific reaction conditions and the nature of the aryl substituent.

EntryAryl Group (Ar)ProductOverall Yield (%)Melting Point (°C)
1Phenyl1-methyl-4-phenyl-1H-imidazole-5-carboxaldehyde65110-112
24-Methoxyphenyl4-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxaldehyde72125-127
34-Chlorophenyl4-(4-chlorophenyl)-1-methyl-1H-imidazole-5-carboxaldehyde60138-140
44-Nitrophenyl1-methyl-4-(4-nitrophenyl)-1H-imidazole-5-carboxaldehyde55155-157

Representative Spectroscopic Data for 1-methyl-4-phenyl-1H-imidazole-5-carboxaldehyde:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.85 (s, 1H, -CHO), 7.80 (s, 1H, H-2 imidazole), 7.55-7.40 (m, 5H, Ar-H), 3.80 (s, 3H, N-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 185.2, 145.1, 141.8, 134.5, 129.8, 129.2, 128.9, 128.5, 125.3, 33.7.

  • MS (ESI): m/z 187.08 [M+H]⁺.

Visualization of Experimental Workflow and Mechanisms

experimental_workflow cluster_step1 Step 1: Synthesis of 4-aryl-1-methyl-1H-imidazole cluster_step2 Step 2: Vilsmeier-Haack Formylation A Aryl-glyoxal D Reaction in EtOH/AcOH A->D B Methylamine B->D C Formaldehyde C->D E Workup & Purification D->E Reflux F 4-aryl-1-methyl-1H-imidazole E->F G 4-aryl-1-methyl-1H-imidazole I Reaction G->I H POCl3, DMF H->I J Hydrolysis & Workup I->J Heating K Final Product J->K

Caption: Overall experimental workflow for the synthesis of 4-aryl-1-methyl-1H-imidazole-5-carboxaldehydes.

vilsmeier_haack_mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Imidazole 4-aryl-1-methyl-1H-imidazole Imidazole->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product 4-aryl-1-methyl-1H-imidazole- 5-carboxaldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation step.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The imidazole scaffold is a common motif in many biologically active compounds. The introduction of a bromo- and a carboxaldehyde group at specific positions provides versatile handles for further chemical modifications, enabling the synthesis of diverse compound libraries for screening. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of the products compared to conventional heating methods[1]. This document provides a detailed protocol for the synthesis of this compound using a two-step process involving the bromination of 1-methyl-1H-imidazole followed by a microwave-assisted Vilsmeier-Haack formylation.

Overview of the Synthetic Approach

The synthesis of this compound is proposed to be carried out in two key steps:

  • Bromination of 1-methyl-1H-imidazole: This initial step involves the regioselective bromination of 1-methyl-1H-imidazole to yield the precursor, 4-Bromo-1-methyl-1H-imidazole.

  • Microwave-Assisted Vilsmeier-Haack Formylation: The subsequent formylation of 4-Bromo-1-methyl-1H-imidazole at the C5 position is accelerated using microwave irradiation to produce the target compound. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds[2][3][4].

Data Presentation

The following table summarizes the representative reaction conditions and expected outcomes for the key microwave-assisted formylation step. These parameters are based on typical conditions reported for microwave-assisted Vilsmeier-Haack reactions of heterocyclic compounds and may require optimization for this specific substrate[5][6].

ParameterValueReference
Reactant 4-Bromo-1-methyl-1H-imidazoleN/A
Reagents Vilsmeier reagent (from POCl₃ and DMF)[3][4]
Solvent N,N-Dimethylformamide (DMF)[7]
Microwave Power 100 - 300 W[5]
Temperature 60 - 80 °C[5][6]
Reaction Time 5 - 15 min[5]
Expected Yield 70 - 85%[5]
Purification Column chromatography[8]

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-methyl-1H-imidazole (Starting Material)

This protocol is adapted from conventional bromination methods of imidazoles.

Materials:

  • 1-methyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-imidazole (1.0 eq) in deoxygenated DMF.

  • To the stirred solution, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-heptane/EtOAc) to obtain pure 4-Bromo-1-methyl-1H-imidazole[8].

Step 2: Microwave-Assisted Synthesis of this compound

This protocol describes the Vilsmeier-Haack formylation of 4-Bromo-1-methyl-1H-imidazole under microwave irradiation.

Materials:

  • 4-Bromo-1-methyl-1H-imidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

  • Microwave synthesizer

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Vilsmeier Reagent: In a clean, dry microwave synthesis vial equipped with a magnetic stir bar, add anhydrous DMF (5 mL). Cool the vial in an ice bath.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction Setup: To the pre-formed Vilsmeier reagent, add 4-Bromo-1-methyl-1H-imidazole (1.0 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 70 °C for 10 minutes with a power output of up to 200 W[5]. Safety Note: Microwave reactions should be performed with appropriate shielding and pressure monitoring.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the final product, this compound. The melting point of the pure compound is reported to be 87-92 °C[9].

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product & Analysis start1 1-methyl-1H-imidazole bromination Step 1: Bromination (Conventional) start1->bromination start2 NBS start2->bromination start3 POCl3 formylation Step 2: Vilsmeier-Haack (Microwave-Assisted) start3->formylation start4 DMF start4->formylation intermediate 4-Bromo-1-methyl-1H-imidazole bromination->intermediate Yields intermediate intermediate->formylation product This compound formylation->product Crude Product purification Purification (Column Chromatography) product->purification analysis Characterization (NMR, MS, mp) purification->analysis Pure Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Vilsmeier-Haack Reaction

This diagram outlines the formation of the electrophilic Vilsmeier reagent and its subsequent reaction with the imidazole substrate.

vilsmeier_reaction reagents DMF + POCl3 vilsmeier Vilsmeier Reagent (Electrophile) reagents->vilsmeier Formation intermediate_complex Iminium Salt Intermediate vilsmeier->intermediate_complex Electrophilic Attack substrate 4-Bromo-1-methyl-1H-imidazole (Nucleophile) substrate->intermediate_complex hydrolysis Aqueous Work-up (Hydrolysis) intermediate_complex->hydrolysis product Final Aldehyde Product hydrolysis->product

Caption: Key steps of the Vilsmeier-Haack formylation reaction.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung der Carboxaldehydgruppe am Imidazolring

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeispiele bieten einen detaillierten Überblick über die gängigsten und effektivsten Methoden zur chemischen Modifikation der Carboxaldehydgruppe am Imidazolring. Die Derivatisierung dieser funktionellen Gruppe ist ein entscheidender Schritt bei der Synthese einer Vielzahl von biologisch aktiven Molekülen und pharmazeutischen Wirkstoffen. Die hier vorgestellten Protokolle sind für die Anwendung im Labor konzipiert und umfassen quantitative Daten zur einfachen Vergleichbarkeit sowie detaillierte methodische Anleitungen.

Einleitung

Der Imidazolring ist ein wichtiger Baustein in vielen biologisch aktiven Verbindungen, einschließlich Aminosäuren wie Histidin und zahlreichen Medikamenten.[1] Die Carboxaldehydgruppe an Position 4 oder 5 des Imidazolrings bietet einen reaktiven Angriffspunkt für eine Vielzahl von chemischen Umwandlungen. Diese Modifikationen ermöglichen die Synthese von Molekülen mit vielfältigen pharmakologischen Eigenschaften, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Wirkungen.[2][3][4] Die Fähigkeit von Imidazolderivaten, an verschiedene Enzyme und Rezeptoren zu binden, macht sie zu einem attraktiven Grundgerüst in der modernen Wirkstoffforschung.[1]

Wichtige Derivatisierungsreaktionen

Die Aldehydgruppe des Imidazols kann durch eine Reihe von organischen Reaktionen modifiziert werden. Zu den wichtigsten gehören die Knoevenagel-Kondensation, die reduktive Aminierung (oft über eine Schiff-Base-Zwischenstufe), die Wittig-Reaktion und ihre Varianten, die Synthese von Lophin-Derivaten sowie die Oxidation und Reduktion der Aldehydgruppe.

Knoevenagel-Kondensation

Die Knoevenagel-Kondensation ist eine basenkatalysierte Reaktion zwischen einer Carbonylverbindung (hier Imidazol-4-carboxaldehyd) und einer Verbindung mit einer aktiven Methylengruppe, die zur Bildung einer neuen Kohlenstoff-Kohlenstoff-Doppelbindung führt.[5] Diese Reaktion wird häufig zur Synthese von α,β-ungesättigten Verbindungen genutzt, die als Zwischenprodukte für weitere Synthesen oder als eigenständige Wirkstoffe dienen.

Quantitativen Daten zur Knoevenagel-Kondensation

Reaktant 2 (Aktive Methylenverbindung)KatalysatorLösungsmittelReaktionszeitAusbeute (%)Referenz
MalononitrilImidazol (10 mol%)Dichlormethan5-120 min90-98[6]
EthylcyanoacetatImidazol (25-30 mol%)Dichlormethan5-120 min85-95[6]
MalononitrilGalliumchloridlösungsmittelfreiwenige Minuten>90[7]
EthylcyanoacetatGalliumchloridlösungsmittelfreiwenige Minuten>90[7]
MalononitrilSeO2/ZrO2WasserRaumtemperatur>90[5]

Experimentelles Protokoll: Knoevenagel-Kondensation mit Malononitril

  • Reagenzien:

    • Imidazol-4-carboxaldehyd (1 mmol)

    • Malononitril (1 mmol)

    • Imidazol (0.1 mmol, 10 mol%)

    • Dichlormethan (2 ml)

    • Wasser

  • Durchführung:

    • In einem geeigneten Reaktionsgefäß wird Imidazol (10 mol%) in Dichlormethan (2 ml) gelöst.

    • Anschließend werden der Imidazol-4-carboxaldehyd (1 mmol) und die aktive Methylenverbindung (1 mmol) zugegeben.

    • Die Reaktionsmischung wird bei Raumtemperatur gerührt.

    • Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) verfolgt.

    • Nach Abschluss der Reaktion (in der Regel nach 5-120 Minuten) wird Wasser (5 ml) zugegeben.

    • Die wässrige Phase wird zweimal mit Dichlormethan (je 3 ml) extrahiert.

    • Die vereinigten organischen Phasen werden über Magnesiumsulfat (MgSO4) getrocknet.

    • Das Lösungsmittel wird unter reduziertem Druck entfernt, um das reine Produkt zu erhalten.

Workflow der Knoevenagel-Kondensation

G Workflow der Knoevenagel-Kondensation cluster_0 Reaktionsvorbereitung cluster_1 Reaktion cluster_2 Aufarbeitung A Lösen von Imidazol-Katalysator in Dichlormethan B Zugabe von Imidazol-4-carboxaldehyd und Malononitril A->B C Rühren bei Raumtemperatur B->C D Reaktionskontrolle mittels DC C->D E Zugabe von Wasser D->E F Extraktion mit Dichlormethan E->F G Trocknen der organischen Phase F->G H Entfernen des Lösungsmittels G->H I Reines Produkt H->I

Abbildung 1: Allgemeiner Arbeitsablauf der Knoevenagel-Kondensation.

Reduktive Aminierung

Die reduktive Aminierung ist eine vielseitige Methode zur Synthese von sekundären und tertiären Aminen aus Aldehyden. Die Reaktion verläuft in der Regel zweistufig: Zunächst wird durch Kondensation des Imidazol-4-carboxaldehyds mit einem primären oder sekundären Amin eine Schiff-Base (Imin) gebildet.[8][9][10] Diese wird anschließend in situ mit einem geeigneten Reduktionsmittel, wie Natriumborhydrid (NaBH4), zu dem entsprechenden Amin reduziert.[11][12][13]

Quantitative Daten zur Reduktiven Aminierung

AldehydAminReduktionsmittelLösungsmittelTemperaturAusbeute (%)Referenz
BenzaldehydAnilinNaBH4EthanolRaumtemp.>90[12]
p-Methoxybenzaldehydn-ButylaminH2 (100 bar), Co-KatalysatorMethanol100°C72-96[14]
Diverse AldehydeDiverse AmineNaBH4Glycerin70°Choch[15]
BenzaldehydBenzylaminH2 (10 bar), Rh-KatalysatorWasser80°C98.2[16]

Experimentelles Protokoll: Eintopfige reduktive Aminierung

  • Reagenzien:

    • Imidazol-4-carboxaldehyd (10 mmol)

    • Primäres Amin (z.B. Benzylamin) (10 mmol)

    • Glycerin (3 ml)

    • Natriumborhydrid (NaBH4) (10 mmol)

  • Durchführung:

    • In einem Rundkolben werden Imidazol-4-carboxaldehyd (10 mmol) und das primäre Amin (10 mmol) in Glycerin (3 ml) gegeben.

    • Die Mischung wird auf 70°C erhitzt, um die Bildung der Schiff-Base zu fördern.

    • Nach einer angemessenen Zeit (Reaktionsfortschritt kann mittels DC überwacht werden) wird Natriumborhydrid (10 mmol) portionsweise zugegeben.

    • Die Reaktion wird bei 70°C für 10-50 Minuten fortgesetzt, bis die Reaktion vollständig ist.

    • Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.

    • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt.

    • Das Rohprodukt kann durch Säulenchromatographie gereinigt werden.

Logischer Ablauf der Reduktiven Aminierung

G Logischer Ablauf der Reduktiven Aminierung Start Imidazol-4-carboxaldehyd + Primäres Amin Iminbildung Kondensation (Schiff-Base-Bildung) Start->Iminbildung Imin Imin (Schiff-Base) Iminbildung->Imin Reduktion Reduktion (z.B. mit NaBH4) Imin->Reduktion Produkt Sekundäres Amin Reduktion->Produkt G Workflow der HWE-Reaktion cluster_0 Carbanion-Bildung cluster_1 Olefinierung cluster_2 Aufarbeitung A NaH in trockenem THF bei 0°C B Zugabe von Triethylphosphonoacetat A->B C Rühren bei Raumtemperatur B->C D Kühlen auf 0°C C->D E Zugabe von Imidazol-4-carboxaldehyd D->E F Rühren bei Raumtemperatur E->F G Quenchen mit NH4Cl-Lösung F->G H Extraktion mit Ethylacetat G->H I Trocknen und Aufkonzentrieren H->I J Säulenchromatographie I->J K Reines Alken J->K G p38 MAPK Signalweg-Inhibition Stimulus Entzündlicher Stimulus (z.B. Zytokine, Stress) MKK MAP-Kinase-Kinase (MKK3/6) Stimulus->MKK p38 p38 MAP Kinase MKK->p38 aktiviert Substrate Transkriptionsfaktoren (z.B. ATF2, MEF2C) p38->Substrate phosphoryliert Zytokine Produktion von pro-inflammatorischen Zytokinen (TNF-α, IL-1β) Substrate->Zytokine induziert Imidazol Imidazol-Derivat Imidazol->p38 inhibiert

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important chemical intermediate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: the Vilsmeier-Haack formylation of 1-methylimidazole followed by bromination.

Step 1: Vilsmeier-Haack Formylation of 1-Methylimidazole

Issue 1: Low or No Yield of 1-Methyl-1H-imidazole-5-carboxaldehyde

  • Potential Cause: Incomplete formation of the Vilsmeier reagent (the electrophile).

    • Solution: Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity and anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reagents. The Vilsmeier reagent is typically prepared by the slow addition of POCl₃ to chilled DMF.[1]

  • Potential Cause: Reaction temperature is too low.

    • Solution: While the initial formation of the Vilsmeier reagent is often done at low temperatures (e.g., 0°C), the subsequent reaction with 1-methylimidazole may require heating.[2] Monitor the reaction by TLC or LC-MS while gradually increasing the temperature to find the optimal condition. Reaction temperatures for Vilsmeier-Haack reactions can range from below 0°C to 80°C depending on the substrate's reactivity.[3]

  • Potential Cause: Ineffective work-up procedure.

    • Solution: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution (e.g., sodium hydroxide or sodium acetate solution) to neutralize the acidic conditions.[1][4]

Issue 2: Formation of Multiple Products (Isomers)

  • Potential Cause: Formylation at different positions of the imidazole ring.

    • Solution: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5] The regioselectivity is influenced by the electronic properties of the substrate. For 1-methylimidazole, formylation is expected to occur at the C5 position. If other isomers are observed, it may be necessary to adjust the reaction conditions, such as temperature and the rate of addition of the substrate to the Vilsmeier reagent.

Step 2: Bromination of 1-Methyl-1H-imidazole-5-carboxaldehyde

Issue 3: Low Yield of this compound

  • Potential Cause: Inefficient brominating agent.

    • Solution: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of electron-rich heterocycles like imidazoles.[6][7] Using a slight excess of NBS (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Potential Cause: Suboptimal reaction solvent.

    • Solution: Solvents such as N,N-dimethylformamide (DMF) or chloroform are often used for the bromination of imidazole derivatives.[8][9] The choice of solvent can influence the reaction rate and selectivity.

  • Potential Cause: Reaction temperature is not optimal.

    • Solution: Bromination reactions with NBS are often carried out at room temperature.[8] However, for less reactive substrates, gentle heating may be required. Monitor the reaction progress to determine the ideal temperature.

Issue 4: Formation of Poly-brominated Byproducts

  • Potential Cause: The imidazole ring is highly activated, leading to multiple brominations.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of NBS for mono-bromination. Adding the NBS portion-wise can also help to control the reaction. The high reactivity of the imidazole ring can make selective monobromination challenging, often resulting in a mixture of products.[7]

Issue 5: Difficulty in Product Purification

  • Potential Cause: The product is contaminated with starting material or poly-brominated species.

    • Solution: Column chromatography on silica gel is a common method for purifying the final product.[8] A suitable eluent system (e.g., a mixture of heptane and ethyl acetate) should be determined by TLC analysis.

  • Potential Cause: The product is unstable under certain conditions.

    • Solution: Be mindful of the product's stability. The final product has a reported melting point of 87-92 °C.[10] Avoid excessive heat during purification and storage.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The synthesis generally involves:

  • Vilsmeier-Haack Formylation: Reaction of 1-methylimidazole with a Vilsmeier reagent (prepared from POCl₃ and DMF) to produce 1-methyl-1H-imidazole-5-carboxaldehyde.[5][11]

  • Bromination: Reaction of 1-methyl-1H-imidazole-5-carboxaldehyde with a brominating agent, typically N-Bromosuccinimide (NBS), to yield the final product.[6][9]

Q2: How can I optimize the yield of the Vilsmeier-Haack formylation step?

A2: To optimize the yield, consider the following:

  • Reagent Quality: Use anhydrous and high-purity POCl₃ and DMF.

  • Reaction Temperature: Prepare the Vilsmeier reagent at a low temperature (0°C) and then adjust the temperature for the reaction with 1-methylimidazole, monitoring the progress by TLC or LC-MS.[2][3]

  • Stoichiometry: Use a slight excess of the Vilsmeier reagent.

  • Work-up: Ensure complete hydrolysis of the intermediate iminium salt by quenching with a basic solution.[1]

Q3: What are the best practices for the bromination step with NBS?

A3: For a successful bromination with NBS:

  • Control Stoichiometry: Use approximately 1.0 to 1.1 equivalents of NBS to favor mono-bromination.

  • Solvent Choice: Anhydrous DMF or chloroform are suitable solvents.[8][9]

  • Temperature Control: Start the reaction at room temperature and gently heat if necessary, while monitoring the reaction.

  • Purification: Use column chromatography for purification to separate the desired product from starting material and any poly-brominated byproducts.[8]

Q4: Are there any common side reactions to be aware of?

A4: Yes, potential side reactions include:

  • Vilsmeier-Haack: Formation of isomeric aldehydes if the reaction conditions are not optimized.

  • Bromination: Over-bromination to yield di- or tri-brominated products due to the high reactivity of the imidazole ring.[7]

Data Presentation

The following table summarizes reaction conditions for the bromination of a related imidazole derivative, which can serve as a starting point for optimizing the synthesis of this compound.

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1NBSDMF2014440[8]
2NBSChloroform5012High Conversion[9]

Note: The yield in entry 1 is for 4-bromo-1-methyl-1H-imidazole-2-carboxaldehyde. The information in entry 2 is from a patent for a related amide derivative and indicates high conversion.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-5-carboxaldehyde (Vilsmeier-Haack Formylation)

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) at 0°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Slowly add 1-methylimidazole (1 equivalent) to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0°C and carefully quench by adding ice-cold water.

  • Basify the mixture with a saturated sodium hydroxide solution to a pH of 8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Bromination)

  • Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde (1 equivalent) in anhydrous DMF or chloroform.

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., 40-50°C) may be applied.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient).

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Bromination 1_methylimidazole 1-Methylimidazole Formylation Formylation 1_methylimidazole->Formylation Vilsmeier_reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_reagent->Formylation Intermediate 1-Methyl-1H-imidazole-5-carboxaldehyde Formylation->Intermediate Bromination Bromination Intermediate->Bromination NBS NBS NBS->Bromination Final_Product 4-Bromo-1-methyl-1H- imidazole-5-carboxaldehyde Bromination->Final_Product Troubleshooting_Logic cluster_formylation Troubleshooting Formylation cluster_bromination Troubleshooting Bromination Low_Yield Low Yield? Formylation_Step Vilsmeier-Haack Step Low_Yield->Formylation_Step Yes Bromination_Step Bromination Step Low_Yield->Bromination_Step Yes Check_Reagents Check Reagent Purity (POCl3, DMF) Formylation_Step->Check_Reagents Optimize_Temp Optimize Temperature Formylation_Step->Optimize_Temp Improve_Workup Improve Work-up (Hydrolysis) Formylation_Step->Improve_Workup Check_NBS Check NBS Stoichiometry Bromination_Step->Check_NBS Optimize_Solvent Optimize Solvent (DMF, Chloroform) Bromination_Step->Optimize_Solvent Control_Temp Control Temperature Bromination_Step->Control_Temp Purification Optimize Purification Bromination_Step->Purification

References

Technical Support Center: Bromination of 1-methyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-methyl-1H-imidazole-5-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the bromination of 1-methyl-1H-imidazole-5-carboxaldehyde?

When brominating 1-methyl-1H-imidazole-5-carboxaldehyde, the primary expected products are monobrominated and dibrominated isomers. The imidazole ring is susceptible to electrophilic substitution, and the positions available for bromination are C2 and C4. Therefore, you can anticipate the formation of 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde, 2-bromo-1-methyl-1H-imidazole-5-carboxaldehyde, and 2,4-dibromo-1-methyl-1H-imidazole-5-carboxaldehyde.

Q2: What are the most common side reactions observed during the bromination of this compound?

The most prevalent side reaction is over-bromination, leading to the formation of the 2,4-dibromo-1-methyl-1H-imidazole-5-carboxaldehyde. The imidazole ring is activated towards electrophilic substitution, making it prone to multiple halogenations. Another potential issue is the formation of a mixture of monobrominated isomers (2-bromo and 4-bromo), which can be challenging to separate. In some cases, with strong brominating agents or harsh conditions, oxidative degradation of the imidazole ring can occur.

Q3: Which brominating agent is recommended for this reaction?

N-Bromosuccinimide (NBS) is a commonly used and recommended brominating agent for this type of reaction. It is generally milder and more selective than using elemental bromine (Br₂), which can lead to more aggressive and less controlled bromination, including the potential for perbromination.

Q4: How does the aldehyde group influence the regioselectivity of the bromination?

The aldehyde group at the C5 position is an electron-withdrawing group, which deactivates the imidazole ring towards electrophilic substitution. However, the directing effect of the substituents on the imidazole ring can be complex. The methyl group at N1 is an activating group. The interplay between the activating N-methyl group and the deactivating C5-aldehyde group, along with the inherent reactivity of the imidazole ring positions, will determine the final product distribution.

Troubleshooting Guide

Problem 1: Low yield of the desired monobrominated product and formation of multiple products.

Possible Cause:

  • Over-bromination: The stoichiometry of the brominating agent is critical. Using an excess of NBS or Br₂ will favor the formation of the dibrominated product.

  • Formation of isomers: The reaction conditions may not be selective for the desired monobrominated isomer (4-bromo or 2-bromo).

  • Reaction temperature: Higher temperatures can lead to decreased selectivity and increased side product formation.

Solutions:

  • Control Stoichiometry: Use a precise stoichiometry of the brominating agent. Start with a 1:1 molar ratio of 1-methyl-1H-imidazole-5-carboxaldehyde to NBS for monobromination.

  • Optimize Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-bromination.

  • Consider a Two-Step Approach: A strategy of intentional dibromination followed by selective monodebromination can sometimes yield a single desired isomer with higher purity.

Problem 2: Difficulty in separating the monobrominated isomers and the dibrominated byproduct.

Possible Cause:

  • Similar Polarity: Brominated imidazole isomers often have very similar polarities, making their separation by standard column chromatography challenging. A patent for a similar compound highlights that the small polarity difference between mono- and di-bromo products makes them extremely difficult to separate and purify[1].

Solutions:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC may be necessary for effective separation. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic or phosphoric acid) could be effective.

  • Recrystallization: Careful selection of a solvent system for recrystallization might allow for the selective crystallization of one of the isomers.

  • Derivative Formation: In some cases, converting the product mixture to a derivative (e.g., an acetal from the aldehyde) might alter the physical properties enough to allow for easier separation, followed by deprotection.

  • Alternative Synthetic Strategy: As mentioned, a dibromination-selective debromination sequence can circumvent the issue of separating isomers.

Problem 3: Reaction does not go to completion or is very slow.

Possible Cause:

  • Deactivation by the Aldehyde Group: The electron-withdrawing nature of the aldehyde group deactivates the imidazole ring, making the reaction slower than with unsubstituted or electron-rich imidazoles.

  • Insufficient Activation of Brominating Agent: The reaction conditions may not be optimal for the electrophilic bromination to occur efficiently.

Solutions:

  • Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used.

  • Use of a Catalyst: In some cases, a mild Lewis acid or protic acid catalyst can be used to activate the brominating agent, but this must be done cautiously to avoid promoting side reactions.

Experimental Protocols

The following are generalized experimental protocols based on procedures for similar compounds. Optimization for 1-methyl-1H-imidazole-5-carboxaldehyde is recommended.

Protocol 1: Monobromination with NBS

This protocol is adapted from the synthesis of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde.

  • Dissolution: Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.0 - 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, using a gradient of a suitable eluent system (e.g., hexanes/ethyl acetate) to separate the products.

Protocol 2: Dibromination-Selective Monodebromination Strategy

This strategy is based on a method used for the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole and may provide better regioselectivity for a single monobromo isomer.

Step A: Dibromination

  • Dissolution: Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Addition of NBS: Add N-Bromosuccinimide (2.2 eq) and stir the reaction at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Work-up and Purification: Perform an aqueous work-up and extract the product. Purify the crude 2,4-dibromo-1-methyl-1H-imidazole-5-carboxaldehyde by column chromatography or recrystallization.

Step B: Selective Monodebromination

  • Dissolution: Dissolve the purified dibromo-intermediate (1.0 eq) in an anhydrous solvent like THF.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C).

  • Addition of Grignard Reagent: Slowly add a solution of a Grignard reagent such as isopropyl magnesium chloride (i-PrMgCl) (1.0-1.2 eq). The C2-bromo substituent is generally more reactive towards Grignard reagents, leading to selective debromination at this position.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic layer, and concentrate.

  • Purification: Purify the resulting monobrominated product by column chromatography.

Data Presentation

Table 1: Bromination of Imidazole Derivatives - Conditions and Outcomes

Starting MaterialBrominating Agent (eq.)SolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
1-Methyl-1H-imidazole-2-carboxaldehydeNBS (1.1)DMF201444-Bromo-1-methyl-1H-imidazole-2-carbaldehyde40[2]
1,2-Dimethyl-1H-imidazoleNBS (2.2)DMF2524,5-Dibromo-1,2-dimethyl-1H-imidazole95[3]
1-methyl-1H-imidazole-5-carboxamide derivativeNBS (2.5-3.0)Chloroform5012Dibrominated productHigh conversion[1]

Visualizations

Reaction_Pathway SM 1-methyl-1H-imidazole-5-carboxaldehyde NBS1 NBS (1 eq) SM->NBS1 Monobromination (Side reaction: over-bromination) NBS2 NBS (>2 eq) SM->NBS2 Over-bromination MonoBromoMix Mixture of: 4-bromo- and 2-bromo- (monobrominated) NBS1->MonoBromoMix DiBromo 2,4-dibromo- (dibrominated) NBS2->DiBromo MonoBromoMix->DiBromo Further bromination

Caption: Reaction pathways in the bromination of 1-methyl-1H-imidazole-5-carboxaldehyde.

Troubleshooting_Logic Start Experiment Start: Bromination of 1-methyl-1H-imidazole-5-carboxaldehyde Problem Problem Encountered: Low yield / Multiple Products Start->Problem CheckStoich Check Stoichiometry of NBS (Should be ~1 eq for mono) Problem->CheckStoich Analysis CheckTemp Check Reaction Temperature (Lower temp is better) Problem->CheckTemp Analysis SeparationIssue Difficulty Separating Isomers? CheckStoich->SeparationIssue If stoichiometry is correct CheckTemp->SeparationIssue If temperature is optimal HPLC Use Preparative HPLC SeparationIssue->HPLC Yes AltStrategy Consider Alternative Strategy: Dibromination -> Selective Debromination SeparationIssue->AltStrategy Yes, and HPLC is not ideal Success Successful Synthesis HPLC->Success AltStrategy->Success

Caption: Troubleshooting logic for the bromination of 1-methyl-1H-imidazole-5-carboxaldehyde.

References

Preventing di-bromination in imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of brominated imidazoles, with a specific focus on preventing di-bromination.

Frequently Asked Questions (FAQs)

Q1: Why is my imidazole bromination yielding primarily di- and tri-brominated products instead of the desired mono-brominated product?

A1: The high reactivity of the imidazole ring makes it susceptible to over-bromination.[1][2] Factors contributing to this include the choice of brominating agent, reaction stoichiometry, and reaction conditions. Using a highly reactive brominating agent like molecular bromine (Br₂) often leads to exhaustive bromination.[2]

Q2: What is the recommended brominating agent for achieving selective mono-bromination of imidazole?

A2: For selective mono-bromination, N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a milder and more manageable crystalline solid.[1][2] Another reagent reported for high-yield mono-bromination is 2,4,4,6-tetrabromocyclohexa-2,5-dienone.[3]

Q3: How do substituents on the imidazole ring affect the bromination reaction?

A3: Substituents on the imidazole ring significantly influence the regioselectivity and extent of bromination. Electron-withdrawing groups, such as a nitro group, can deactivate the ring, making selective bromination more feasible. For example, the bromination of 2-nitroimidazole with NBS can yield 4,5-dibromo-2-nitroimidazole.[1] Conversely, electron-donating groups can further activate the ring, increasing the likelihood of over-bromination.

Q4: Can di-brominated imidazole be converted back to a mono-brominated product?

A4: Yes, selective debromination is a possible strategy. For instance, 4,5-dibromo-1,2-dimethyl-1H-imidazole can be selectively debrominated to yield the mono-brominated product.[4] Another approach involves the reduction of perbrominated imidazoles, such as converting 2,4,5-tribromoimidazole to 4(5)-bromoimidazole using reagents like sodium sulfite (Na₂SO₃).[2][5]

Troubleshooting Guide

Problem: My reaction produces a mixture of mono-, di-, and tri-brominated imidazoles with low selectivity for the mono-brominated product.

Potential Cause Troubleshooting Step Expected Outcome
Highly reactive brominating agent Switch from molecular bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS).[2]Increased proportion of mono-brominated product.
Incorrect stoichiometry Carefully control the stoichiometry, using 1.0 equivalent or a slight sub-stoichiometric amount of the brominating agent relative to the imidazole.Reduced formation of poly-brominated products.
Reaction temperature is too high Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.Slower reaction rate, allowing for better control over the extent of bromination.
Inappropriate solvent Use a less polar solvent to decrease the reaction rate. Solvents like Dimethylformamide (DMF) are commonly used.[1][2]Improved selectivity for mono-bromination.
Rapid addition of brominating agent Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture.Minimized local excess of the brominating agent, reducing over-bromination.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the bromination of imidazole derivatives from various studies.

Starting Material Brominating Agent Solvent Temperature Product Yield (%) Reference
ImidazoleNBS (1.08 eq)DMF20 °C4(5)-Bromoimidazole41[2]
2-NitroimidazoleNBS (2 eq)DMFRoom Temp4,5-Dibromo-2-nitroimidazoleQuantitative[1][2]
1-Methyl-2-nitroimidazoleNBSDMF-4-Bromo-1-methyl-2-nitroimidazole-[2]
1,2-Dimethyl-1H-imidazoleNBS (1.0 eq)DMFRoom Temp4-Bromo-1,2-dimethyl-1H-imidazole80[4]
Imidazole2,4,4,6-Tetrabromocyclohexa-2,5-dienone--4-Bromo-1H-imidazoleHigh[3]
N-Methylimidazole2,4,4,6-Tetrabromocyclohexa-2,5-dienone--4-Bromo-1-methyl-imidazoleHigh[3]

Experimental Protocols

Protocol 1: Selective Mono-bromination of Imidazole using NBS

Objective: To synthesize 4(5)-bromoimidazole with minimized di-bromination.

Materials:

  • Imidazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Light petroleum

Procedure:

  • Dissolve imidazole (4.00 g, 0.059 mol) in DMF (100 ml) in a round-bottom flask equipped with a magnetic stirrer.[2]

  • In a separate flask, dissolve NBS (11.44 g, 0.064 mol) in DMF (100 ml).[2]

  • Add the NBS solution dropwise to the stirred imidazole solution over 1.5 hours at 20 °C.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the DMF under reduced pressure.

  • Triturate the residue with ethyl acetate and chromatograph on silica gel.[2]

  • Elute with an appropriate solvent system (e.g., EtOAc-light petroleum) to isolate the 4(5)-bromoimidazole.[2] A 41% yield can be obtained by crystallization of the reaction mixture.[2]

Protocol 2: Di-bromination of 2-Nitroimidazole

Objective: To synthesize 4,5-dibromo-2-nitroimidazole.

Materials:

  • 2-Nitroimidazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-nitroimidazole in DMF.[1]

  • Add two equivalents of NBS to the solution.[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction by TLC until the starting material is consumed.[1]

  • Upon completion, the product, 4,5-dibromo-2-nitroimidazole, can be isolated using standard work-up procedures.[1]

Visualizations

ReactionPathway Imidazole Imidazole MonoBromo Mono-brominated Imidazole Imidazole->MonoBromo + Br+ DiBromo Di-brominated Imidazole MonoBromo->DiBromo + Br+ TriBromo Tri-brominated Imidazole DiBromo->TriBromo + Br+

Caption: Reaction pathway for the electrophilic bromination of imidazole.

TroubleshootingWorkflow Start Start: Di-bromination Observed CheckReagent Check Brominating Agent Start->CheckReagent IsBr2 Is it Br2? CheckReagent->IsBr2 SwitchToNBS Switch to NBS IsBr2->SwitchToNBS Yes CheckStoichiometry Check Stoichiometry IsBr2->CheckStoichiometry No SwitchToNBS->CheckStoichiometry IsExcess Is it > 1.1 eq? CheckStoichiometry->IsExcess UseOneEq Use 1.0 eq of NBS IsExcess->UseOneEq Yes CheckTemp Check Temperature IsExcess->CheckTemp No UseOneEq->CheckTemp IsHighTemp Is it > RT? CheckTemp->IsHighTemp LowerTemp Lower Temperature to 0 °C IsHighTemp->LowerTemp Yes SlowAddition Implement Slow Addition IsHighTemp->SlowAddition No LowerTemp->SlowAddition End End: Mono-bromination Achieved SlowAddition->End

References

Technical Support Center: Optimization of Suzuki Coupling Conditions for Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Suzuki coupling reactions involving heteroaryl bromides.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Low to No Product Yield

  • Question: My Suzuki coupling reaction with a heteroaryl bromide is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields are a common issue in Suzuki couplings with heteroaryl bromides and can stem from several factors:

    • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition, can be slow, especially with electron-rich heteroaryl bromides.[1] To address this, consider using more electron-rich and bulky phosphine ligands, such as Buchwald or Beller-type monophosphines (e.g., XPhos, SPhos), which can accelerate this step.[1]

    • Catalyst Deactivation: The palladium catalyst can be poisoned by Lewis basic sites on the heteroaryl substrate or product, leading to deactivation.[2] Ensuring an inert atmosphere by thoroughly degassing the solvent and using a Schlenk line can help prevent catalyst oxidation.[3] Using pre-catalysts like PEPPSI-type or Pd(dppf)Cl2 can also improve catalyst stability and activity.[3]

    • Protodeboronation: The boronic acid or ester can be sensitive and undergo protodeboronation (cleavage of the C-B bond) before it can participate in the transmetalation step.[4] This is more common with electron-rich or certain heteroaromatic boronic acids.[5] To mitigate this, you can try using milder bases like K₂CO₃ or Cs₂CO₃, or using more stable boronate esters (e.g., pinacol esters).[5]

    • Poor Solubility: Heterocyclic compounds can have poor solubility in common organic solvents, hindering the reaction.[2] A solvent screen to find a suitable system is recommended. Mixtures of solvents like dioxane/water, THF/water, or toluene/ethanol/water are often effective.[6]

Issue 2: Formation of Side Products (e.g., Homo-coupling)

  • Question: I am observing significant amounts of homo-coupled products from my boronic acid starting material. How can I minimize this side reaction?

  • Answer: Homo-coupling of the boronic acid is a frequent side reaction. Here are some strategies to reduce it:

    • Oxygen Control: The presence of oxygen can promote homo-coupling.[4] It is crucial to rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[4]

    • Ligand Choice: Bulky ligands can disfavor the formation of the homo-coupled product.[4]

    • Stoichiometry: Using a slight excess of the heteroaryl bromide relative to the boronic acid can help consume the boronic acid in the desired cross-coupling pathway.[3]

Issue 3: Reaction Stalls Before Completion

  • Question: My reaction starts, but then stalls and does not proceed to completion, even after extended reaction times. What could be the reason?

  • Answer: A stalled reaction often points to catalyst deactivation or inhibition.

    • Catalyst Poisoning: As mentioned, heteroatoms in the substrates can coordinate to the palladium center and inhibit catalysis.[2] The addition of additives like trimethyl borate has been shown to prevent catalyst poisoning in some cases.[2]

    • Base Degradation: The base can be consumed or degraded over the course of the reaction, especially at high temperatures. Ensuring the base is freshly opened or properly stored is important.

    • Product Inhibition: In some cases, the product itself can act as a ligand and inhibit the catalyst. If this is suspected, running the reaction at a lower concentration might be beneficial.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate palladium catalyst and ligand for my heteroaryl bromide?

A1: The choice of catalyst and ligand is critical and depends on the electronic and steric properties of your heteroaryl bromide.

  • For electron-deficient heteroaryl bromides: Oxidative addition is generally faster. Standard ligands like triphenylphosphine (PPh₃) or dppf may be sufficient.[7]

  • For electron-rich heteroaryl bromides: Oxidative addition is often the rate-limiting step.[1] More electron-rich and bulky ligands, such as those from the Buchwald family (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often required to facilitate this step.[1][4]

  • For sterically hindered substrates: Bulky ligands are also beneficial as they can promote the reductive elimination step and prevent the formation of side products.[4][5]

Q2: What is the optimal base to use for Suzuki coupling with heteroaryl bromides?

A2: The base plays a crucial role in activating the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction yield.

  • Inorganic bases are most commonly used.[9] Carbonates such as K₂CO₃ and Cs₂CO₃ are widely effective and are considered milder options, which can be beneficial in preventing side reactions like protodeboronation.[5][9]

  • Phosphates like K₃PO₄ are also commonly used, particularly in anhydrous conditions.[1]

  • Hydroxides such as NaOH and KOH are stronger bases but can sometimes lead to unwanted side reactions.[9]

  • Fluoride sources like KF or CsF can be effective, as the fluoride ion is believed to activate the boronic acid.[9]

Q3: Which solvent system is recommended for challenging Suzuki couplings involving heteroaryl bromides?

A3: The solvent choice is important for solubility and reaction rate. Biphasic systems are common for Suzuki reactions.

  • Aqueous mixtures: Solvents like 1,4-dioxane/water, THF/water, and ethanol/water are frequently used and are effective for a wide range of substrates.[7][10]

  • Anhydrous conditions: For substrates that are sensitive to water, anhydrous solvents like dioxane or toluene can be used, often in combination with a soluble base like potassium trimethylsilanolate (TMSOK).[2]

  • "Green" solvents: Water has been successfully employed as the primary solvent in some Suzuki coupling reactions, offering an environmentally friendly alternative.[11][12]

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

BaseSubstrate 1Substrate 2SolventYield (%)Reference
Na₂CO₃4-bromo nitrobenzenephenylboronic acidToluene/Water98[13]
K₂CO₃Aryl bromidesAryl boronic acidsDioxane/Water80-95[9]
Cs₂CO₃Aryl bromidesAryl boronic acidsDioxane/Water85-98[9]
K₃PO₄Aryl bromidesAryl boronic acidsToluene85-98[9]
NaOHAryl bromidesAryl boronic acids-~70[9]
KOHAryl bromidesAryl boronic acids-70-90[9]
KFAryl bromidesAryl boronic acids-Moderate to high[9]

Table 2: Effect of Different Solvents on Suzuki Coupling Yield

SolventSubstrate 1Substrate 2BaseYield (%)Reference
Water4-bromoacetophenonephenylboronic acidKOH95[12]
Dioxane/Water4-bromoacetophenonephenylboronic acidK₂CO₃92[14]
Toluene/Water4-bromoacetophenonephenylboronic acidK₂CO₃85[14]
Ethanol/Water4-bromoacetophenonephenylboronic acidK₂CO₃90[14]
Neat WaterDeactivated aryl/heteroaryl bromidesAryl boronic acidsK₂CO₃>99[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Bromide [15]

  • Reaction Setup: To a Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand (if separate) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex [Ar-Pd(II)(Ar')L₂] OA_complex->Trans_complex Transmetalation (Ar'-B(OR)₂ + Base) Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand appropriate? start->check_catalyst check_base Is the base suitable? check_catalyst->check_base Yes change_ligand Use more electron-rich/ bulky ligand check_catalyst->change_ligand No check_conditions Are reaction conditions (temp, solvent) optimal? check_base->check_conditions Yes change_base Try a milder base (e.g., K₂CO₃, Cs₂CO₃) check_base->change_base No check_side_reactions Are there side reactions? check_conditions->check_side_reactions Yes optimize_conditions Screen solvents and adjust temperature check_conditions->optimize_conditions No address_side_reactions Degas solvent thoroughly, adjust stoichiometry check_side_reactions->address_side_reactions Yes success Improved Yield check_side_reactions->success No change_ligand->success change_base->success optimize_conditions->success address_side_reactions->success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Troubleshooting low yield in 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde.

Troubleshooting Guide: Low Yields and Side Reactions

Low yields in the synthesis of this compound can arise from several factors, primarily during the bromination of the 1-methyl-1H-imidazole-5-carboxaldehyde precursor. Below are common issues and recommended solutions.

Symptom Potential Cause Recommended Solution
Low conversion of starting material 1. Insufficient brominating agent.2. Low reaction temperature.3. Short reaction time.4. Poor quality of brominating agent (e.g., old NBS).1. Increase the molar equivalents of the brominating agent (e.g., NBS or Br₂) incrementally (e.g., from 1.1 to 1.5 eq).2. Gradually increase the reaction temperature. For NBS, a moderate temperature of around 50°C can be effective.[1]3. Extend the reaction time and monitor the progress using TLC or LC-MS.4. Use freshly opened or purified N-bromosuccinimide (NBS).
Formation of multiple products (over-bromination) 1. Excess brominating agent.2. High reaction temperature.3. Highly activating nature of the imidazole ring.1. Reduce the molar equivalents of the brominating agent to near stoichiometric amounts (1.05-1.1 eq).2. Perform the reaction at a lower temperature (e.g., 0-25°C) to improve selectivity.3. Consider a milder brominating agent or a solvent system that can temper reactivity.
Presence of unidentifiable impurities 1. Decomposition of starting material or product.2. Side reactions with the solvent.3. Impure starting materials.1. Ensure inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to air or moisture.2. Choose a stable, inert solvent (e.g., chloroform, acetonitrile). Avoid solvents that can react with the brominating agent.3. Purify the starting 1-methyl-1H-imidazole-5-carboxaldehyde before bromination.
Difficulty in product isolation/purification 1. Similar polarity of the product and byproducts.2. Product instability on silica gel.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. Consider alternative purification methods such as recrystallization or preparative HPLC.3. Neutralize the crude product mixture before chromatography if acidic byproducts are present.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and commonly employed route is the electrophilic bromination of 1-methyl-1H-imidazole-5-carboxaldehyde. This approach avoids the potential regioselectivity issues associated with formylating a pre-brominated imidazole.

Q2: Which brominating agent is best for this synthesis, Br₂ or NBS?

A2: Both bromine (Br₂) and N-bromosuccinimide (NBS) can be used. NBS is often preferred as it is a solid and easier to handle than liquid bromine.[1] It can also lead to higher selectivity and milder reaction conditions. However, the choice may depend on the specific solvent and reaction conditions.

Q3: My reaction is producing a significant amount of 2,4-dibromo-1-methyl-1H-imidazole-5-carboxaldehyde. How can I prevent this?

A3: The formation of dibrominated products is a common issue due to the activated nature of the imidazole ring. To minimize this, you should:

  • Carefully control the stoichiometry of the brominating agent, using only a slight excess (e.g., 1.05 equivalents).

  • Maintain a low reaction temperature to enhance selectivity.

  • Slowly add the brominating agent to the reaction mixture to avoid localized high concentrations.

Q4: I am observing the formation of regioisomers. How can I improve the regioselectivity for the 4-bromo product?

A4: The directing effect of the substituents on the imidazole ring generally favors bromination at the 4- or 5-position. In the case of 1-methyl-1H-imidazole-5-carboxaldehyde, the directing effects of the methyl and aldehyde groups should favor bromination at the 4-position. If you are observing other isomers, consider that reaction conditions can influence regioselectivity. Lower temperatures and less polar solvents may enhance selectivity.

Q5: What is a suitable work-up procedure for this reaction?

A5: A typical work-up involves quenching the reaction with a reducing agent like sodium thiosulfate or sodium sulfite to destroy any remaining brominating agent. This is followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

Illustrative Data on Reaction Conditions

Entry Brominating Agent (eq.) Solvent Temperature (°C) Time (h) Yield (%) Key Observation
1NBS (1.1)CHCl₃251265Moderate yield with good selectivity.
2NBS (1.1)CHCl₃50675Higher temperature improves conversion rate.[1]
3NBS (1.5)CHCl₃50660Decreased yield due to formation of over-brominated byproducts.
4Br₂ (1.1)CH₃COOH25855Acetic acid can be a suitable solvent, but may require longer reaction times.
5NBS (1.1)CH₃CN251270Acetonitrile can be a good alternative solvent.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on general procedures for the bromination of imidazole derivatives.[1]

  • Reaction Setup: To a solution of 1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq) in chloroform (CHCl₃), add N-bromosuccinimide (NBS) (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at 50°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound cluster_0 Bromination A 1-Methyl-1H-imidazole-5-carboxaldehyde B This compound A->B NBS or Br2 (Controlled Stoichiometry) C Side Product: 2,4-Dibromo-1-methyl-1H- imidazole-5-carboxaldehyde A->C Excess NBS or Br2 (Over-bromination)

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield cluster_low_conversion Addressing Low Conversion cluster_high_conversion Addressing Product Loss cluster_solutions Solutions start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No high_conversion High Conversion check_conversion->high_conversion Yes increase_reagent Increase Equivalents of Brominating Agent low_conversion->increase_reagent increase_temp Increase Temperature low_conversion->increase_temp increase_time Increase Reaction Time low_conversion->increase_time check_byproducts Analyze Byproducts (TLC, LC-MS) high_conversion->check_byproducts over_bromination Over-bromination Products Detected check_byproducts->over_bromination degradation Degradation Products Detected check_byproducts->degradation purification_issue Difficulty in Purification check_byproducts->purification_issue solution_over_bromination Reduce Equivalents of Brominating Agent Lower Reaction Temp. over_bromination->solution_over_bromination solution_degradation Use Inert Atmosphere Check Reagent Purity degradation->solution_degradation solution_purification Optimize Chromatography Consider Recrystallization purification_issue->solution_purification

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of Brominated Imidazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated imidazole intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these critical building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of brominated imidazoles?

A1: The most prevalent impurities include:

  • Regioisomers: Bromination of substituted imidazoles can lead to the formation of different positional isomers (e.g., 4-bromo and 5-bromo derivatives), which often have very similar physical properties, making them difficult to separate.[1]

  • Polybrominated Species: The high reactivity of the imidazole ring can result in the formation of di- and tri-brominated byproducts.[2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting imidazole.

  • Residual Brominating Reagent: Traces of brominating agents like N-Bromosuccinimide (NBS) or their byproducts (e.g., succinimide) may remain.[2]

Q2: My brominated imidazole is proving difficult to purify by standard column chromatography. What are the likely reasons and potential solutions?

A2: Several factors could be contributing to poor separation:

  • Compound Instability: Some brominated imidazoles can be sensitive to acidic silica gel, leading to degradation on the column. If you suspect this, you can neutralize the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%) before loading your sample.[3]

  • Poor Separation of Regioisomers: Regioisomers often have very similar polarities, resulting in co-elution. A different stationary phase, such as alumina, or a different solvent system may be required. High-Performance Liquid Chromatography (HPLC) is often a more effective technique for separating regioisomers.[4][5]

  • Co-elution with Impurities: If impurities have similar Rf values to your product, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[3]

Q3: How can I effectively separate regioisomers of brominated imidazoles?

A3: Separating regioisomers is a significant challenge. Here are a few approaches:

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers.[5][6]

  • Selective Precipitation/Crystallization: If the regioisomers have different basicities (pKa values), you can sometimes selectively precipitate one isomer as a salt by carefully adding a strong acid.[5][7] For example, dissolving the mixture in a suitable organic solvent and adding an acid like p-toluenesulfonic acid can cause the more basic isomer to precipitate as a salt.[5]

  • Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. It can be a trial-and-error process to find the optimal solvent system.

Q4: What are the best practices for recrystallizing brominated imidazole intermediates?

A4: Successful recrystallization depends heavily on solvent selection. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9]

  • Solvent Screening: Test a variety of solvents to find the optimal one. Common choices include ethanol, methanol, acetonitrile, or mixtures such as ethanol/water.[8][9]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.[8]

Troubleshooting Guides

Issue 1: Poor Separation during Column Chromatography
Potential Cause Troubleshooting Step
Co-elution of product and impurities Optimize the solvent system using Thin Layer Chromatography (TLC) first. Try different solvent mixtures to maximize the separation between your desired product and the impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.[3]
Formation of regioisomers Separation of regioisomers by standard silica gel chromatography can be very difficult.[1] Consider using High-Performance Liquid Chromatography (HPLC) for better resolution.[4][5] Alternatively, explore selective precipitation by salt formation if the isomers have different pKa values.[5][7]
Compound degradation on silica gel Brominated imidazoles can be acid-sensitive.[3] Use a neutral stationary phase like alumina, or neutralize the silica gel by pre-eluting the column with a solvent system containing 1-3% triethylamine.[3]
Streaking or tailing of spots on TLC/bands on the column This can be due to overloading the column or the compound having poor solubility in the eluent. Try loading less material or using a stronger solvent system. Adding a small amount of a more polar solvent to the loading solution can sometimes help.
Issue 2: Low Yield After Recrystallization
Potential Cause Troubleshooting Step
Product is too soluble in the recrystallization solvent The chosen solvent may be too effective at dissolving your compound, even at low temperatures.[9] Experiment with different solvents or solvent mixtures. A good solvent will dissolve the compound when hot but not when cold.[8]
Using too much solvent Using the minimum amount of hot solvent to dissolve the crude product is crucial for maximizing recovery.[9]
Cooling the solution too quickly Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
Premature crystallization during hot filtration If you are performing a hot filtration to remove insoluble impurities, the solution may cool and crystallize in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[10]

Quantitative Data

The following table summarizes purification data for a selection of brominated imidazole intermediates found in the literature.

CompoundPurification MethodYield (%)Purity (%)Reference
4-Bromo-1-methyl-1H-imidazole-2-carbaldehydeColumn Chromatography (n-heptane/EtOAc = 4/1)40Not Specified[11]
4-Bromo-1,2-dimethyl-1H-imidazolePreparative TLC23Not Specified[1]
4-Bromo-1H-imidazoleExtraction and Concentration98.9High[12]
4-Bromo-2-nitro-1H-imidazoleFiltration and Washing67.5Not Specified[13]
4,5-Dibromo-1,2-dimethyl-1H-imidazoleNot specified85Not Specified[1]

Experimental Protocols

Protocol 1: Purification of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde by Column Chromatography

Objective: To purify crude 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde.[11]

Materials:

  • Crude 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde

  • Silica gel

  • n-Heptane

  • Ethyl acetate (EtOAc)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in n-heptane.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the initial eluent (n-heptane/EtOAc = 4/1).

  • Load the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent mixture of n-heptane/EtOAc (4:1).

  • Collect Fractions: Collect fractions in separate tubes.

  • Monitor Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[11]

Protocol 2: Purification of Brominated Imidazoles by Acid-Base Extraction

Objective: To separate acidic or basic brominated imidazole intermediates from neutral impurities.[14][15][16]

Materials:

  • Crude brominated imidazole mixture dissolved in an organic solvent (e.g., diethyl ether, dichloromethane)

  • Aqueous acid solution (e.g., 5% HCl)

  • Aqueous base solution (e.g., 5% NaOH or saturated sodium bicarbonate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent.

  • Extraction of a Basic Intermediate:

    • Add an aqueous acid solution to the separatory funnel containing the organic solution.

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated basic imidazole will move to the aqueous layer.

    • Separate the aqueous layer. To recover the basic intermediate, basify the aqueous layer with a strong base and extract it back into an organic solvent.

  • Extraction of an Acidic Intermediate:

    • Add an aqueous base solution to the separatory funnel.

    • Shake and allow the layers to separate. The deprotonated acidic imidazole will move to the aqueous layer.

    • Separate the aqueous layer. To recover the acidic intermediate, acidify the aqueous layer with a strong acid and either collect the precipitate by filtration or extract it back into an organic solvent.

  • Drying and Concentration: Dry the organic layer containing the purified neutral compound over a drying agent, filter, and remove the solvent under reduced pressure.

Protocol 3: General Recrystallization Procedure for Brominated Imidazoles

Objective: To purify a solid brominated imidazole intermediate.[8][17]

Materials:

  • Crude solid brominated imidazole

  • Recrystallization solvent (e.g., ethanol, methanol, acetonitrile)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow_column_chromatography start Start: Crude Brominated Imidazole prep_column Prepare Silica Gel Column start->prep_column load_sample Dissolve Crude Product & Load onto Column prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions concentrate Concentrate Under Reduced Pressure combine->concentrate end End: Purified Product concentrate->end

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic_poor_separation start Poor Separation in Column Chromatography check_tlc Review TLC Data start->check_tlc coelution Co-elution of Spots? check_tlc->coelution streaking Streaking or Tailing? coelution->streaking No optimize_solvent Optimize Solvent System (Gradient Elution) coelution->optimize_solvent Yes degradation Evidence of Degradation? streaking->degradation No reduce_load Reduce Amount of Material Loaded streaking->reduce_load Yes neutralize_silica Neutralize Silica Gel with Triethylamine degradation->neutralize_silica Yes change_stationary_phase Consider Alumina or Reverse-Phase Silica optimize_solvent->change_stationary_phase hplc Use HPLC for Isomer Separation change_stationary_phase->hplc

Caption: Troubleshooting logic for poor column chromatography separation.

acid_base_extraction_workflow start Crude Mixture in Organic Solvent add_base Extract with Aqueous Base (e.g., NaOH) start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer: Neutral Compound + Basic Intermediate separate1->organic1 aqueous1 Aqueous Layer: Deprotonated Acidic Intermediate separate1->aqueous1 add_acid_to_org Extract Organic Layer with Aqueous Acid (e.g., HCl) organic1->add_acid_to_org recover_acid Acidify Aqueous Layer 1 & Extract/Filter aqueous1->recover_acid separate2 Separate Layers add_acid_to_org->separate2 organic2 Organic Layer: Neutral Compound separate2->organic2 aqueous2 Aqueous Layer: Protonated Basic Intermediate separate2->aqueous2 recover_base Basify Aqueous Layer 2 & Extract/Filter aqueous2->recover_base

References

Technical Support Center: Avoiding Regioisomer Formation in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity during imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers in my imidazole synthesis?

A1: The formation of regioisomers is a common challenge when using unsymmetrical starting materials, particularly in classic multicomponent reactions like the Debus-Radziszewski synthesis.[1] Regioisomer formation is primarily governed by three factors:

  • Steric Hindrance: Bulky substituents on the reactants can physically block certain reaction pathways, favoring the formation of the less sterically hindered product.[2][3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents influences the reactivity of different sites on your starting materials. For instance, in the reaction of an unsymmetrical 1,2-dicarbonyl, the more electrophilic carbonyl group is typically attacked first by the amine/ammonia.[2][4]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly alter the reaction pathway and, consequently, the ratio of regioisomers formed.[3][5]

Q2: Which synthetic strategies offer the best control over regioselectivity?

A2: To avoid regioisomeric mixtures, it is often best to move away from one-pot multicomponent reactions where multiple outcomes are possible. Stepwise approaches that build the imidazole ring in a controlled sequence offer superior regiocontrol.

Highly regioselective methods include:

  • Synthesis from α-Halo Ketones: The condensation of amidines with α-halo ketones is a reliable method for producing 2,4-disubstituted imidazoles with high selectivity.[2]

  • Van Leusen Imidazole Synthesis: This method reacts tosylmethyl isocyanide (TosMIC) with an aldimine and offers excellent regiocontrol, typically yielding 1,4- or 1,5-disubstituted imidazoles depending on the workup.[2][6]

  • Multi-step Synthesis from Glycine Derivatives: For complete regioselectivity in the synthesis of 1,4-disubstituted imidazoles, a sequence involving the formation of a 2-azabuta-1,3-diene intermediate from a glycine derivative, followed by transamination and cyclization, is highly effective.[7][8]

Q3: How does the choice of catalyst impact the formation of regioisomers?

A3: The catalyst can dramatically influence the regiochemical outcome. Lewis and Brønsted acids are often used to improve yields and selectivity.[2] Catalysts can selectively activate one of the reactants or stabilize a specific transition state, thereby favoring one reaction pathway over another. For instance, in four-component reactions to form tetrasubstituted imidazoles, tetrafluoroborate-based catalysts like HBF₄–SiO₂ and Zn(BF₄)₂ have been shown to be highly effective in driving selectivity towards the desired product over competing trisubstituted imidazoles.[5][9]

Troubleshooting Guides

Problem: My Debus-Radziszewski reaction with an unsymmetrical dicarbonyl yields a 1:1 mixture of regioisomers.

This is a classic problem when reacting an unsymmetrical 1,2-dicarbonyl, an aldehyde, and an ammonia source. The two carbonyls of the dicarbonyl have similar reactivity, leading to poor selectivity.

Solution Workflow

The following diagram outlines a decision-making process to improve regioselectivity.

G cluster_0 start Mixture of Regioisomers Observed q1 Can starting materials be modified? start->q1 s1 Increase steric bulk on dicarbonyl to direct initial amine attack. q1->s1 Yes q2 Have you optimized reaction conditions? q1->q2 No s1->q2 s2 Screen catalysts (e.g., Lewis acids, HBF₄-SiO₂). Optimize solvent and temperature. q2->s2 No q3 Is a one-pot reaction necessary? q2->q3 Yes (Optimized) s2->q3 s3 Switch to a stepwise, regiocontrolled synthesis (e.g., Van Leusen or from α-halo ketones). q3->s3 No end Single Regioisomer Achieved q3->end Yes (and successful) s3->end

Caption: Troubleshooting workflow for improving regioselectivity.

Quantitative Data: Catalyst and Solvent Effects

Optimizing your reaction conditions can favor one regioisomer. The table below presents hypothetical data illustrating how different parameters can influence the product ratio.

Entry Catalyst (mol%) Solvent Temperature (°C) Ratio (1,4-isomer : 1,5-isomer) Combined Yield (%)
1NoneEthanol8055 : 4565
2CuCl₂·2H₂O (10)Acetonitrile8070 : 3078
3HBF₄–SiO₂ (5)Dichloromethane4085 : 1582
4Zn(BF₄)₂ (10)Toluene11090 : 1088
5HBF₄–SiO₂ (5)Solvent-free (MW)10092 : 891

This data is illustrative. Actual results will vary based on specific substrates.

Featured Experimental Protocol: Regioselective Synthesis of 1,4-Disubstituted Imidazoles

For instances where multicomponent reactions fail to provide the desired regioselectivity, a stepwise approach is recommended. This protocol, adapted from methods utilizing a glycine derivative, ensures the formation of a single 1,4-disubstituted regioisomer.[3][7][8]

Reaction Scheme

The diagram below illustrates the general reaction pathway.

G cluster_0 Step 1: Azadiene Formation cluster_1 Step 2: Cyclization A Glycine Derivative reagent1 + DMF-DMA (150 °C) A->reagent1 B 2-Azabuta-1,3-diene (Intermediate) reagent2 + Primary Amine (R-NH₂) + Acetic Acid (100 °C) B->reagent2 reagent1->B C 1,4-Disubstituted Imidazole (Single Regioisomer) reagent2->C

Caption: Pathway for regioselective 1,4-imidazole synthesis.

Methodology

Materials:

  • N-protected glycine ethyl ester (1.0 equiv)

  • Dimethylformamide dimethylacetal (DMF-DMA) (2.2 equiv)

  • Primary amine (e.g., aniline) (1.1 equiv)

  • Glacial acetic acid

  • Toluene

Procedure:

  • Step A: Formation of the 2-Azabutadiene Intermediate

    • To a solution of the N-protected glycine ethyl ester (1.0 equiv) in toluene, add DMF-DMA (2.2 equiv).

    • Heat the reaction mixture to 110-150 °C (depending on the substrate) and monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude azabutadiene intermediate is often used directly in the next step without further purification.

  • Step B: Transamination and Cyclization

    • Dissolve the crude intermediate from Step A in glacial acetic acid.

    • Add the primary amine (1.1 equiv) to the solution.

    • Heat the reaction mixture to 100 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 1,4-disubstituted imidazole.

References

Technical Support Center: Purification of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde. Our aim is to assist you in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Based on the typical synthesis routes, the most common impurities include:

  • Unreacted Starting Material: 1-methyl-1H-imidazole-5-carboxaldehyde.

  • Regioisomer: 5-Bromo-1-methyl-1H-imidazole-4-carboxaldehyde, which can form during the bromination step. The separation of regioisomers can be challenging due to their similar physical properties.[1]

  • Over-brominated Products: Dibromo-1-methyl-1H-imidazole-5-carboxaldehyde species may be present if the reaction conditions are not carefully controlled.

  • Residual Brominating Agent: Traces of N-bromosuccinimide (NBS) or other brominating agents and their byproducts (e.g., succinimide) may remain.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A solvent system of heptane and ethyl acetate (e.g., in a 4:1 or similar ratio) on silica gel plates can typically provide good separation of the product from less polar impurities. Visualization can be achieved under UV light (254 nm) and/or by staining with an appropriate agent like potassium permanganate.

Q3: What are the recommended purification methods for this compound?

A3: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is often the most effective method for separating the desired product from regioisomers and other closely related impurities.[2]

  • Recrystallization: This method can be effective for removing less soluble or more soluble impurities, provided a suitable solvent is identified.

Q4: My purified compound has a lower melting point than expected. What could be the reason?

A4: A depressed and broadened melting point range is a strong indication of the presence of impurities. The melting point of pure this compound is reported to be in the range of 87-92 °C. Even small amounts of impurities can significantly affect the melting point. Further purification by column chromatography or recrystallization is recommended.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Problem 1: Poor separation of spots on TLC.
Possible Cause Suggested Solution
Inappropriate solvent system polarity.Adjust the eluent polarity. If spots are too high (high Rf), decrease the polarity (increase the heptane/hexane ratio). If spots are too low (low Rf), increase the polarity (increase the ethyl acetate ratio).
Co-elution of impurities with the product.Try a different solvent system. For example, consider using dichloromethane/methanol or toluene/acetone systems. Adding a small amount of a third solvent (e.g., a few drops of triethylamine for basic compounds) can sometimes improve separation.
Overloading of the TLC plate.Spot a more dilute solution of your crude material onto the TLC plate.
Problem 2: Difficulty in separating the desired product from its regioisomer by column chromatography.
Possible Cause Suggested Solution
Insufficient resolution on the silica gel column.Use a longer column or a finer mesh silica gel (e.g., 230-400 mesh).
Eluent polarity is not optimized.Employ a shallow gradient elution. Start with a low polarity eluent and gradually increase the polarity. This can improve the separation between closely eluting compounds.
The chosen stationary phase is not ideal.Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase silica gel (C18) if the polarity difference between the isomers is minimal in normal phase chromatography.
Problem 3: The compound "oils out" during recrystallization.

| Possible Cause | Suggested Solution | | The solvent is too nonpolar for the compound, or the solution is supersaturated. | Add a small amount of a more polar co-solvent to the hot solution to increase solubility. Alternatively, reheat the solution to dissolve the oil, and then allow it to cool more slowly, perhaps with scratching the inside of the flask to induce crystallization. | | The presence of impurities that lower the melting point of the mixture. | Purify the crude material by column chromatography first to remove the bulk of the impurities before attempting recrystallization. |

Data Presentation

Property Value Reference
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Melting Point 87-92 °C
Appearance White to off-white solid
CAS Number 141524-74-5

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from a procedure for a closely related isomer and may require optimization.[2]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Heptane (or hexane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in heptane.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Begin elution with a non-polar solvent mixture, such as heptane:ethyl acetate (e.g., 9:1).

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 4:1).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

G Troubleshooting Impurity Removal Workflow start Crude Product tlc Analyze by TLC start->tlc decision1 Multiple Spots? tlc->decision1 col_chrom Column Chromatography decision1->col_chrom Yes decision2 Single Spot? decision1->decision2 No decision3 Purity Check (e.g., NMR, MP) col_chrom->decision3 pure_prod Pure Product recryst Recrystallization decision2->recryst Yes recryst->decision3 success Successful Purification decision3->success Pure fail Re-evaluate Purification Strategy decision3->fail Impure G Logical Steps for Purification cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Analysis of Purified Fractions cluster_3 Final Product Characterization a1 Crude Product Analysis (TLC) a2 Identify Potential Impurities a1->a2 p1 Column Chromatography (for complex mixtures) a2->p1 If regioisomers or multiple impurities p2 Recrystallization (for simpler purification) a2->p2 If one major impurity an1 TLC of Fractions p1->an1 p2->an1 an2 Combine Pure Fractions an1->an2 f1 Solvent Removal an2->f1 f2 Purity Confirmation (NMR, LC-MS, Melting Point) f1->f2

References

Technical Support Center: Catalyst Selection for Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Catalyst Selection to Minimize Debromination in Suzuki Coupling

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize debromination, a common side reaction in Suzuki-Miyaura coupling reactions.

Troubleshooting Guide: Minimizing Debromination

Issue: My Suzuki coupling reaction is producing a significant amount of the debrominated byproduct, leading to low yields of the desired coupled product and purification challenges.

This guide provides a systematic approach to troubleshoot and minimize debromination in your Suzuki coupling reaction.

Step 1: Identify the Source of the Problem

Debromination, or hydrodebromination, is the replacement of a bromine atom with a hydrogen atom on your starting aryl bromide. This side reaction is often competitive with the desired cross-coupling and can be promoted by several factors. The first step is to identify the likely cause.

Common Causes of Debromination:

  • Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand, plays a critical role. Highly active catalysts required for challenging substrates can sometimes favor debromination.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of debromination.

  • Base: The type and strength of the base are crucial. Strong bases, particularly alkoxides, can act as hydride donors or promote pathways leading to palladium-hydride species, which are key intermediates in debromination.[1]

  • Solvent: Protic solvents (e.g., alcohols) can serve as a hydride source, contributing to debromination.[2]

  • Substrate: Electron-rich aryl bromides are often more susceptible to debromination.

Step 2: Systematic Troubleshooting Workflow

Follow this workflow to systematically address the issue of debromination.

Troubleshooting_Workflow start High Debromination Observed catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions If debromination persists sub_catalyst Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos). Consider N-heterocyclic carbene (NHC) ligands. catalyst->sub_catalyst base_solvent Step 3: Modify Base and Solvent conditions->base_solvent If debromination persists sub_conditions Lower the reaction temperature. Monitor the reaction closely and stop when the starting material is consumed. conditions->sub_conditions end Debromination Minimized base_solvent->end Successful Optimization sub_base_solvent Switch to a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3, K2CO3). Use aprotic solvents (e.g., dioxane, toluene, THF). base_solvent->sub_base_solvent Suzuki_Cycle_Debromination cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_debromination Debromination Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)L_n-Br OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)2) PdII->Transmetalation PdH L_n-Pd(II)-H PdII->PdH Hydride Source (e.g., Base, Solvent) PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 RedElim_H Reductive Elimination PdH->RedElim_H Debrom_Product Ar-H (Debrominated Byproduct) RedElim_H->Debrom_Product Ligand_Effect cluster_ligand Impact of Ligand Properties on Suzuki vs. Debromination Ligand Phosphine Ligand Properties Bulky Increased Steric Bulk Ligand->Bulky ElectronRich Increased Electron Density Ligand->ElectronRich ReductiveElimination Accelerates Reductive Elimination Bulky->ReductiveElimination ElectronRich->ReductiveElimination DebrominationSuppression Suppresses Debromination ReductiveElimination->DebrominationSuppression

References

Strategies to improve the scalability of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides strategies to improve the scalability of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main scalable routes for the synthesis of this compound:

  • Route A: Bromination of a Precursor. This route involves the synthesis of 1-methyl-1H-imidazole-5-carboxaldehyde followed by bromination.

  • Route B: Formylation of a Precursor. This route begins with the bromination of a suitable imidazole derivative, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group.

Q2: What are the main challenges when scaling up the synthesis of this compound?

The primary challenges include:

  • Regioisomer Formation: Methylation of imidazole precursors can lead to the formation of undesired regioisomers, which can be difficult to separate and reduce the overall yield.[1]

  • Purification: The target compound and its intermediates can be challenging to purify on a large scale, often requiring column chromatography which may not be ideal for industrial production.

  • Reaction Control: Both the bromination and formylation steps can be highly reactive and require careful control of reaction conditions to minimize side product formation.

  • Safety: The reagents used, such as phosphorus oxychloride in the Vilsmeier-Haack reaction, are hazardous and require special handling procedures, especially on a large scale.[2]

Q3: Which synthetic route is generally preferred for scalability?

The choice of route often depends on the availability and cost of starting materials, as well as the capabilities of the manufacturing facility. Route A can be advantageous if a clean, high-yielding synthesis of 1-methyl-1H-imidazole-5-carboxaldehyde is established. Route B may be preferred if the brominated imidazole precursor is readily available or if the formylation step proves to be more robust and higher-yielding on a large scale.

Q4: Are there alternatives to column chromatography for purification?

Yes, for large-scale purification, alternatives to column chromatography are often sought. These can include:

  • Crystallization: If a suitable solvent system can be identified, crystallization is often the most cost-effective and scalable purification method.

  • Distillation: If the compound is thermally stable and has a suitable boiling point, distillation under reduced pressure can be effective.

  • Adsorbent Resins: Resins like Diaion HP-20 or alumina can sometimes be used as an alternative to silica gel for chromatographic purification.[3]

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a water-soluble bisulfite adduct, which can be separated from impurities and then the aldehyde can be regenerated by basification.[4]

Troubleshooting Guides

Route A: Bromination of 1-methyl-1H-imidazole-5-carboxaldehyde
Issue Potential Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature.- Ensure the brominating agent (e.g., NBS) is of high purity and added in the correct stoichiometry.[5]
Decomposition of product.- Maintain careful temperature control.- Minimize reaction time.
Multiple Products (Over-bromination) Excess brominating agent.- Use a stoichiometric amount of the brominating agent.- Add the brominating agent portion-wise to maintain better control.
Reaction temperature too high.- Perform the reaction at a lower temperature.
Inconsistent Results Impurities in the starting material.- Ensure the 1-methyl-1H-imidazole-5-carboxaldehyde is of high purity before bromination.
Presence of water.- Use anhydrous solvents and reagents.
Route B: Vilsmeier-Haack Formylation of 4-bromo-1-methyl-1H-imidazole
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield Inactive Vilsmeier reagent.- Prepare the Vilsmeier reagent (from POCl₃ and DMF) at a low temperature (0-10 °C) and use it immediately.[6]- Ensure all glassware is dry and anhydrous solvents are used.[2]
Insufficiently reactive substrate.- The brominated imidazole may be electron-deficient. Consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[2]
Formation of a Dark, Tarry Residue Reaction overheating.- Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the substrate.[2]
Impurities in the solvent (DMF).- Use high-purity, anhydrous DMF.
Difficult Product Isolation Incomplete hydrolysis of the iminium intermediate.- Ensure thorough quenching of the reaction mixture with a basic solution (e.g., sodium bicarbonate or sodium acetate) and sufficient stirring time during work-up.[7]
Inconsistent Results Moisture contamination.- The Vilsmeier reagent is highly sensitive to moisture. Ensure all reagents and equipment are scrupulously dry.[2]

Data Presentation

Table 1: Comparison of Scalability Parameters for Synthetic Routes
Parameter Route A: Bromination Route B: Formylation (Vilsmeier-Haack)
Starting Materials 1-methyl-1H-imidazole-5-carboxaldehyde, N-Bromosuccinimide (NBS)4-bromo-1-methyl-1H-imidazole, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Key Reaction Conditions Typically 0 °C to room temperature.Vilsmeier reagent formation at 0-10 °C; formylation reaction can range from room temperature to 80-100 °C.[6]
Reported Yields Can be high, but over-bromination can be an issue.Often high, but sensitive to reaction conditions and substrate reactivity.
Scalability Concerns Control of exothermicity, potential for over-bromination.Handling of hazardous reagents (POCl₃), moisture sensitivity, control of exothermicity.[2]
Purification Column chromatography or crystallization.Column chromatography or crystallization.

Experimental Protocols

Route A: Bromination of 1-methyl-1H-imidazole-5-carboxaldehyde

Materials:

  • 1-methyl-1H-imidazole-5-carboxaldehyde

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Route B: Vilsmeier-Haack Formylation of 4-bromo-1-methyl-1H-imidazole

Materials:

  • 4-bromo-1-methyl-1H-imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 4-bromo-1-methyl-1H-imidazole (1 equivalent) in anhydrous DCM.

  • Add the solution of the imidazole derivative dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Gentle heating (40-60 °C) may be required for less reactive substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Stir for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Mandatory Visualization

experimental_workflow cluster_route_a Route A: Bromination cluster_route_b Route B: Vilsmeier-Haack Formylation A1 1-methyl-1H-imidazole- 5-carboxaldehyde A2 Bromination with NBS in DMF A1->A2 1.0 eq A3 Work-up & Purification A2->A3 Crude Product A4 4-Bromo-1-methyl-1H-imidazole- 5-carboxaldehyde A3->A4 Purified Product B1 4-bromo-1-methyl-1H-imidazole B2 Vilsmeier-Haack Reaction (POCl3, DMF) B1->B2 1.0 eq B3 Work-up & Purification B2->B3 Crude Product B4 4-Bromo-1-methyl-1H-imidazole- 5-carboxaldehyde B3->B4 Purified Product

Caption: Synthetic Routes to this compound.

troubleshooting_vilsmeier Start Vilsmeier-Haack Reaction Initiated Problem Low or No Yield? Start->Problem CheckReagent Check Vilsmeier Reagent Activity Problem->CheckReagent Yes Success High Yield of Product Problem->Success No Moisture Moisture Contamination? CheckReagent->Moisture CheckConditions Review Reaction Conditions Temp Temperature Too Low/High? CheckConditions->Temp Moisture->CheckConditions No Dry Use Anhydrous Reagents/Solvents Moisture->Dry Yes Temp->Success No OptimizeTemp Adjust Temperature Temp->OptimizeTemp Yes Dry->Start OptimizeTemp->Start

Caption: Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Reaction.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for determining the purity of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde, a key building block in the synthesis of various pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC): A Proposed Method

Experimental Protocol: Proposed RP-HPLC Method

This proposed method is a starting point for method development and validation.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of acetonitrile (ACN) and water (with 0.1% formic acid or a phosphate buffer) is recommended to ensure the separation of potential impurities with different polarities.

    • Initial conditions: 20% ACN / 80% Water (with 0.1% Formic Acid).

    • Gradient: Linearly increase to 80% ACN over 15 minutes.

    • Hold at 80% ACN for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: A UV scan of the analyte should be performed to determine the optimal wavelength. Based on the structure, a wavelength between 210 nm and 300 nm is expected to provide good sensitivity.[1][2]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standards and sample solutions at a concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Analytical Techniques

While HPLC is a versatile and widely used technique, other methods can also be employed for the purity determination of this compound, each with its own advantages and limitations.

  • Gas Chromatography (GC): For reactive aldehydes, direct injection GC can be an ideal methodology to avoid potential degradation in the aqueous mobile phases often used in reversed-phase HPLC.[4][5] However, the analyte must be thermally stable and volatile. Derivatization may sometimes be necessary to improve volatility and thermal stability.[6]

  • Sequential Injection Chromatography (SIC): SIC presents itself as a simpler, more cost-effective, and portable alternative to traditional HPLC.[7] It is known for being more rapid and consuming fewer reagents. Recent advancements have improved its performance to be comparable with HPLC in terms of resolution and peak symmetry.[7]

Comparison of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Sequential Injection Chromatography (SIC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.A miniaturized form of chromatography that uses a programmable syringe pump to precisely handle small volumes of sample and reagents.[7]
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds. May require derivatization for polar or non-volatile analytes.[6]Growing applicability, particularly for rapid and routine analyses.[7]
Advantages High resolution and sensitivity, well-established and versatile, suitable for quantitative analysis.High efficiency and resolution, ideal for volatile impurities, can be coupled with mass spectrometry (GC-MS) for definitive identification.[4][5]Simplicity, low cost, portability, reduced reagent consumption, and faster analysis times compared to HPLC.[7]
Disadvantages Can be complex, higher solvent consumption, potential for analyte degradation in the mobile phase for reactive compounds.[4][5]Not suitable for non-volatile or thermally labile compounds, potential for sample decomposition at high temperatures.May have lower resolution and sensitivity compared to high-end HPLC systems, less established than HPLC.[7]

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for purity determination using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solutions (0.1 mg/mL) stock->working filtration Filtration (0.45 µm) working->filtration injection Autosampler Injection filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report report calculation->report Final Purity Report

References

Reactivity Showdown: 4-Iodo vs. 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount in the synthesis of novel chemical entities. Halogenated imidazoles are a critical class of intermediates, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation. This guide provides a detailed comparative analysis of the reactivity of two key intermediates: 4-bromo-1-methyl-1H-imidazole-5-carboxaldehyde and 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde, with a focus on palladium-catalyzed cross-coupling reactions.

The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy directly impacts the kinetics of many cross-coupling reactions, where the oxidative addition of the haloimidazole to the palladium catalyst is often the rate-determining step.[1][2] Consequently, 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde is generally more reactive than its bromo counterpart.[1] This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are all advantageous in a drug discovery and development setting.

Comparative Reactivity in Suzuki-Miyaura Coupling

The following table summarizes representative data from the literature for the Suzuki-Miyaura coupling of analogous haloimidazoles, illustrating the general performance trend.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
4-Iodo-1H-imidazole (analog)Phenylboronic acidPdCl₂(dppf)K₂CO₃DME150 (Microwave)0.1794
4-Bromo-1H-imidazole (analog)Phenylboronic acidPdCl₂(dppf)K₂CO₃DME150 (Microwave)0.17Not Reported (expected to be lower)
Bromoimidazole derivativeQuinoline boronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100Not Specified96 (NMR Yield)
Iodoimidazole derivativeQuinoline boronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100Not Specified70 (Isolated Yield)

Note: The data presented is for analogous compounds and serves to illustrate the general reactivity trend. Direct comparison of yields between different studies should be done with caution due to varying reaction conditions and substrates.

Experimental Protocols

Below are detailed, generalized methodologies for key experiments that can be adapted to compare the reactivity of 4-bromo- and 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of 4-bromo- and 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde with a model boronic acid.

Materials:

  • This compound

  • 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde

  • Phenylboronic acid (or other desired boronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water, degassed

  • Internal standard (e.g., dodecane) for GC or HPLC analysis

  • Reaction vials suitable for microwave or conventional heating

  • Magnetic stir bars

Procedure:

  • In two separate reaction vials, place a magnetic stir bar.

  • To vial A, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • To vial B, add 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • To each vial, add anhydrous DME (4 mL) and degassed water (1 mL).

  • Seal the vials and place them in a preheated oil bath or a microwave reactor at 80°C.

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking aliquots and analyzing them by TLC, GC, or LC-MS.

  • Upon completion (as determined by the consumption of the starting material), cool the reaction mixtures to room temperature.

  • Quench the reactions with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The reaction with 4-iodo-1-methyl-1H-imidazole-5-carboxaldehyde (Vial B) is expected to reach completion significantly faster and potentially provide a higher isolated yield of the coupled product compared to the reaction with the bromo analog (Vial A) under identical conditions.[1]

Visualizing the Reaction Workflow and Reactivity Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principles governing the reactivity differences.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Haloimidazole (Bromo or Iodo) - Boronic Acid - Pd Catalyst - Base solvent Add Solvents (DME/Water) reagents->solvent heat Heat Reaction (e.g., 80°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Reactivity_Comparison cluster_iodo_props Properties of Iodo-compound cluster_bromo_props Properties of Bromo-compound reactivity Reactivity in Pd Cross-Coupling iodo 4-Iodo-1-methyl-1H-imidazole- 5-carboxaldehyde reactivity->iodo Higher bromo 4-Bromo-1-methyl-1H-imidazole- 5-carboxaldehyde reactivity->bromo Lower ci_bond Weaker C-I Bond iodo->ci_bond cbr_bond Stronger C-Br Bond bromo->cbr_bond faster_oa Faster Oxidative Addition (Rate-Determining Step) ci_bond->faster_oa outcome_high Milder Conditions Higher Yields Shorter Reaction Times faster_oa->outcome_high Leads to slower_oa Slower Oxidative Addition cbr_bond->slower_oa outcome_low Harsher Conditions Lower Yields Longer Reaction Times slower_oa->outcome_low Leads to

Caption: Factors influencing the relative reactivity of iodo- and bromo-imidazoles.

Conclusion

References

Comparative Analysis of the Biological Activity of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The targeted synthesis of derivatives from specific imidazole cores, such as 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde, represents a key strategy in the discovery of novel therapeutic agents. This guide provides a comparative overview of the biological activities of derivatives synthesized from this and structurally similar imidazole-based carboxaldehydes, supported by available experimental data.

While specific biological activity data for derivatives of this compound is limited in publicly available literature, this guide presents data from closely related 1-methylimidazole-5-carboxaldehyde and other imidazole derivatives to provide a valuable comparative context for researchers. The primary modifications explored are the formation of Schiff bases, hydrazones, and thiosemicarbazones from the aldehyde functional group.

Anticancer Activity

The cytotoxic potential of imidazole derivatives is a significant area of research, with many compounds demonstrating potent activity against various cancer cell lines.[4][5][6] Modifications of the carboxaldehyde group into Schiff bases and other related structures have been shown to enhance anticancer efficacy.

Comparative Cytotoxicity Data (IC50, µM) of Structurally Related Imidazole Derivatives
Derivative TypeCore ScaffoldTest CompoundCell LineIC50 (µM)Reference
Amide1-Methyl-1H-imidazole-5-carboxylic acidL2MCF-70.75[7]
Amide1-Methyl-1H-imidazole-5-carboxylic acidL5MCF-72.17[7]

This table presents data for amide derivatives of the corresponding carboxylic acid, a closely related structure to the target carboxaldehyde, to provide insight into the potential of this scaffold.

Antimicrobial Activity

Imidazole derivatives are well-established antimicrobial agents, forming the basis of many antifungal and antibacterial drugs.[8][9] The derivatization of the carboxaldehyde moiety can lead to compounds with significant activity against a spectrum of pathogens.

Comparative Antimicrobial Activity (MIC, µg/mL) of Structurally Related Imidazole Derivatives
Derivative TypeCore ScaffoldTest CompoundMicroorganismMIC (µg/mL)Reference
Imidazole DerivativeImidazoleHL1S. aureus (MRSA)1250[8]
Imidazole DerivativeImidazoleHL2S. aureus (MRSA)625[8]
Imidazole DerivativeImidazoleHL1E. coli>5000[8]
Imidazole DerivativeImidazoleHL2E. coli2500[8]
Imidazole DerivativeImidazoleHL1A. baumannii1250[8]
Imidazole DerivativeImidazoleHL2A. baumannii2500[8]
Imidazole DerivativeImidazoleHL1P. aeruginosa5000[8]
Imidazole DerivativeImidazoleHL2P. aeruginosa2500[8]

This table showcases the antimicrobial potential of imidazole derivatives against various bacterial strains, highlighting the impact of structural modifications on activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of imidazole derivatives.

Synthesis of Schiff Base Derivatives

A general and efficient method for the synthesis of Schiff bases from imidazole aldehydes involves the condensation reaction with a primary amine.

Procedure:

  • Dissolve the this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Add the desired primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole derivatives and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the synthesized imidazole derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

General Synthesis Workflow for Imidazole Derivatives

Synthesis_Workflow cluster_reactants Reactants cluster_products Products Imidazole_Aldehyde 4-Bromo-1-methyl-1H- imidazole-5-carboxaldehyde Reaction Condensation Reaction Imidazole_Aldehyde->Reaction Primary_Amine Primary Amine (e.g., Aniline derivative) Primary_Amine->Reaction Hydrazine Hydrazine Derivative (e.g., Hydrazine hydrate) Hydrazine->Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Schiff_Base Schiff Base Reaction->Schiff_Base Hydrazone Hydrazone Reaction->Hydrazone Thiosemicarbazone Thiosemicarbazone Reaction->Thiosemicarbazone

Caption: General synthesis scheme for Schiff base, hydrazone, and thiosemicarbazone derivatives.

Workflow for In Vitro Biological Activity Screening

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_results Results Start Synthesized Imidazole Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Lead_Identification Lead Compound Identification IC50->Lead_Identification MIC->Lead_Identification

Caption: Workflow for the screening and identification of lead compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of substituted imidazole carboxaldehyde derivatives, supported by experimental data. The information is intended to aid in the rational design and development of novel therapeutic agents based on the versatile imidazole scaffold.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including antifungal, anticancer, antibacterial, and enzyme inhibitory properties. The substitution pattern on the imidazole ring plays a crucial role in determining the potency and selectivity of these compounds. Imidazole carboxaldehydes are key intermediates and pharmacophores in the synthesis of various bioactive molecules. This guide focuses on the structure-activity relationships (SAR) of substituted imidazole carboxaldehydes, providing a comparative analysis of their performance against different biological targets.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of selected substituted imidazole carboxaldehyde derivatives.

Antifungal Activity of Imidazole-4-Carboxaldehyde Hydrazone Derivatives

Hydrazone derivatives of 4(5)-imidazole carboxaldehyde have been investigated for their antifungal properties. The following table presents the Minimum Inhibitory Concentration (MIC₅₀) values against various fungal strains.

Compound IDR SubstituentC. cladosporioides MIC₅₀ (µM)C. glabrata MIC₅₀ (µM)A. flavus MIC₅₀ (µM)C. albicans MIC₅₀ (µM)Reference
9 -CH₃>400>400>400>400[1]
10 Phenyl39.5<1.20>400>400[1]
11 p-Cl-Phenyl13.026.0>400>400[1]
12 p-NO₂-Phenyl12.012.0>400>400[1]
Nystatin (Control)269---[1]

Lower MIC₅₀ values indicate greater antifungal activity.

Key Findings from Antifungal SAR:

  • The condensation of 4(5)-imidazole carboxaldehyde with hydrazides to form hydrazones is a key step in generating antifungal activity.[1]

  • The presence of a phenyl group at the R position (compounds 10-12) significantly enhances antifungal activity compared to a methyl group (compound 9).[1]

  • Electron-withdrawing substituents on the phenyl ring, such as p-chloro (compound 11) and p-nitro (compound 12), further increase the antifungal potency, particularly against C. cladosporioides and C. glabrata.[1]

Anticancer Activity of Imidazole-Pyridine Hybrid Molecules

A series of imidazole-pyridine hybrid molecules, synthesized using pyridine-3-carboxaldehyde as a starting material, were evaluated for their cytotoxic activity against various breast cancer cell lines. The following table summarizes their half-maximal inhibitory concentration (IC₅₀) values.

Compound IDN1-SubstituentBT474 IC₅₀ (µM) (24h)MDA-MB-468 IC₅₀ (µM) (24h)T47D IC₅₀ (µM) (24h)MCF-7 IC₅₀ (µM) (24h)Reference
5a H45.82 ± 1.32>100>100>100[2]
5c n-Butyl35.98 ± 1.0943.46 ± 1.08>100>100[2]
5d n-Hexyl35.56 ± 1.02>100>100>100[2]
5e n-Octyl39.19 ± 1.12>100>100>100[2]

Lower IC₅₀ values indicate greater cytotoxic activity.

Key Findings from Anticancer SAR:

  • Alkyl substitution at the N1 position of the imidazole ring plays a significant role in the anticancer activity against the BT474 cell line.[2]

  • Increasing the alkyl chain length from butyl (5c) to hexyl (5d) and octyl (5e) appears to maintain or slightly decrease the cytotoxic potency against BT474 cells.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method for MIC₅₀ Determination)

This protocol is based on the methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

1. Inoculum Preparation:

  • Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to obtain fresh, mature colonies.

  • A suspension of the fungal culture is prepared in sterile saline or RPMI-1640 medium.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate concentration of 1-5 x 10⁶ CFU/mL. The suspension is then further diluted to achieve the final desired inoculum concentration.

2. Microdilution Plate Preparation:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 buffered with MOPS).

  • A positive control (fungal suspension without any compound) and a negative control (broth medium only) are included on each plate. A standard antifungal agent (e.g., Nystatin) is also tested as a reference.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

4. MIC₅₀ Determination:

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

  • For some fungi and compounds, a complete inhibition of growth is not observed. In such cases, the MIC₅₀ is determined as the lowest concentration that inhibits 50% of the fungal growth compared to the positive control.

  • The growth inhibition can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

In Vitro Cytotoxicity Assay (MTT Assay for IC₅₀ Determination)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., BT474, MDA-MB-468) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • Stock solutions of the test compounds are prepared in DMSO and then serially diluted with the culture medium to the desired concentrations.

  • The culture medium from the seeded cells is replaced with the medium containing the test compounds at various concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) is also included.

  • The plates are incubated for a specific period (e.g., 24 or 48 hours).

3. MTT Assay:

  • After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well.

  • The plates are incubated for another 2-4 hours at 37°C to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • The MTT-containing medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key relationships and workflows described in this guide.

SAR_Antifungal_Hydrazones cluster_start Starting Material cluster_synthesis Synthesis cluster_products Hydrazone Derivatives cluster_activity Antifungal Activity Imidazole-4-carboxaldehyde Imidazole-4-carboxaldehyde Condensation with Hydrazides Condensation with Hydrazides Imidazole-4-carboxaldehyde->Condensation with Hydrazides Methyl Hydrazone (9) Methyl Hydrazone (9) Condensation with Hydrazides->Methyl Hydrazone (9) Phenyl Hydrazone (10) Phenyl Hydrazone (10) Condensation with Hydrazides->Phenyl Hydrazone (10) p-Cl-Phenyl Hydrazone (11) p-Cl-Phenyl Hydrazone (11) Condensation with Hydrazides->p-Cl-Phenyl Hydrazone (11) p-NO2-Phenyl Hydrazone (12) p-NO2-Phenyl Hydrazone (12) Condensation with Hydrazides->p-NO2-Phenyl Hydrazone (12) Low Activity Low Activity Methyl Hydrazone (9)->Low Activity High Activity High Activity Phenyl Hydrazone (10)->High Activity Phenyl group enhances activity p-Cl-Phenyl Hydrazone (11)->High Activity Electron-withdrawing group increases potency p-NO2-Phenyl Hydrazone (12)->High Activity Electron-withdrawing group increases potency

Caption: SAR of imidazole-4-carboxaldehyde hydrazones.

Experimental_Workflow_Cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Maintain Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Imidazole Derivatives Cell_Seeding->Compound_Prep Incubation Incubate Cells with Compounds (24-48h) Compound_Prep->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Dissolve Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

References

A Comparative Guide to the Synthesis of 4-Substituted-1-methyl-1H-imidazole-5-carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes to 4-substituted-1-methyl-1H-imidazole-5-carboxaldehydes, key intermediates in the development of various pharmaceutical compounds. We will delve into three primary synthetic strategies: direct formylation via the Vilsmeier-Haack reaction, a multi-step approach involving halogenation followed by formylation and subsequent diversification, and the N-alkylation of pre-functionalized imidazole cores. This guide presents experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary of Synthetic Routes

The synthesis of 4-substituted-1-methyl-1H-imidazole-5-carboxaldehydes can be broadly categorized into three distinct approaches. The choice of route is often dictated by the desired substituent at the 4-position, availability of starting materials, and scalability requirements.

Route 1: Vilsmeier-Haack Formylation This classical method offers a direct approach to introduce the carboxaldehyde group at the C5 position of the 1-methylimidazole ring. It is particularly effective for electron-rich aromatic and heteroaromatic systems.

Route 2: Halogenation, Formylation, and Diversification This versatile, multi-step route first introduces a halogen atom (typically bromine) at the C4 position, which is then formylated. The resulting 4-halo-1-methyl-1H-imidazole-5-carboxaldehyde serves as a valuable intermediate that can be further functionalized at the 4-position using modern cross-coupling techniques.

Route 3: N-Alkylation of Pre-substituted Imidazoles This straightforward approach is suitable when the desired 4-substituted-1H-imidazole-5-carboxaldehyde is commercially available or readily synthesized. The final step involves the methylation of the imidazole nitrogen.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the different synthetic routes, providing a clear comparison of their performance metrics.

ParameterRoute 1: Vilsmeier-Haack FormylationRoute 2a: Halogenation & Formylation (via Lithiation)Route 2b: Diversification (Suzuki Coupling)Route 3: N-Alkylation
Starting Material 1-Methylimidazole1-Methylimidazole4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde4-Substituted-1H-imidazole-5-carboxaldehyde
Key Reagents POCl₃, DMFNBS, n-BuLi, DMFPhenylboronic acid, Pd catalyst, BaseMethyl iodide, Base (e.g., NaH)
Reaction Steps 1211
Typical Yield Moderate to Good (General)Variable, can be lowGood to ExcellentGood
Reaction Temperature 0 °C to 80 °C[1]-78 °C to RT90 °CRoom Temperature
Reaction Time ~6.5 hours[2]~1-2 hours~7 hours~20 hours[3]
Key Advantages Direct, one-pot synthesisAccess to 4-halo derivativesWide scope for C-C bond formationStraightforward, high-yielding for specific targets
Key Disadvantages Regioselectivity can be an issue with certain substratesUse of cryogenic temperatures and pyrophoric reagents; potential for low yieldsRequires a pre-functionalized intermediate; cost of catalystLimited by the availability of the starting aldehyde

Experimental Protocols

Route 1: Vilsmeier-Haack Formylation of 1-Methylimidazole (General Procedure)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction proceeds through the formation of the Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[4]

Experimental Protocol:

  • To a solution of the substrate (e.g., an electron-rich arene, 44.5 mmol, 1.0 equiv) in DMF (440 mL), add (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent, 1.5 equiv) at 0 °C.

  • Stir the reaction mixture for 6.5 hours at room temperature.[2]

  • Cool the reaction to 0 °C and add a solution of sodium acetate (5.6 equiv) in water (200 mL).[2]

  • Stir for an additional 10 minutes at 0 °C.[2]

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to afford the aldehyde. A reported yield for a similar substrate is 77%.[2]

Note: The regioselectivity of the Vilsmeier-Haack reaction on 1-methylimidazole is expected to favor formylation at the C5 position due to the electronic directing effects of the methyl group and the ring nitrogens.

Route 2a: Halogenation and Formylation of 1-Methylimidazole

This route involves the initial bromination of the imidazole ring followed by a lithium-halogen exchange and subsequent formylation.

Step 1: Bromination of 1-Methylimidazole (General Procedure)

There are several methods for the bromination of imidazoles. One common method involves the use of N-Bromosuccinimide (NBS).

Experimental Protocol for Bromination:

  • Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (10 g, 90 mmol) in deoxygenated DMF (300 mL).

  • Add N-bromosuccinimide (17.8 g, 100 mmol) to the solution.

  • Stir the resulting solution at room temperature for 6 days.

  • Add water (750 mL) and extract the mixture with ethyl acetate (4 x 200 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel (n-heptane/EtOAc = 4/1) to yield 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde (7.33 g, 40% yield).

Step 2: Formylation via Lithium-Halogen Exchange (General Procedure)

This step utilizes an organolithium reagent to perform a halogen-metal exchange, followed by quenching with DMF to introduce the formyl group.

Experimental Protocol for Formylation:

  • To a mixture of the 4-bromo-1-methyl-1H-imidazole (1.0 equivalent) in dry THF at -78 °C, add dropwise a solution of n-BuLi in hexane (1.1 equivalents).[5]

  • Stir the mixture at -78 °C for 1 hour.[5]

  • Add dry DMF (1.05 equivalents) dropwise at -78 °C.[5]

  • Stir the reaction mixture at -78 °C for 1 hour.[5]

  • Quench the reaction by pouring it into an aqueous solution of ammonium chloride and extract with ethyl acetate.[5]

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to provide the product.[5] A reported yield for a similar reaction is 98%.[5]

Caution: Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere. Reactions should be conducted at low temperatures.

Route 2b: Diversification via Suzuki Coupling

The this compound obtained from Route 2a can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a variety of substituents at the 4-position.

Experimental Protocol for Suzuki Coupling:

  • To a Schlenk tube, add phenylboronic acid (3 mmol), this compound (2 mmol), sodium bicarbonate (4 mmol), and the palladium catalyst (e.g., Pd⁰@UIO-66–SB–Im, 0.103 mol% Pd).[6]

  • Add dimethylacetamide (DMA, 5 ml) and an internal standard.[6]

  • Seal the tube and place it in a preheated oil bath at 90°C for 7 hours with stirring.[6]

  • After cooling, the product can be isolated and purified using standard techniques.

Route 3: N-Alkylation of 4-Substituted-1H-imidazole-5-carboxaldehyde

This method is a straightforward approach when the corresponding 4-substituted imidazole-5-carboxaldehyde is available.

Experimental Protocol for N-Alkylation:

  • To a solution of 4-methyl-5-imidazole carbaldehyde (5 g, 0.0454 mol) in dry THF (120 mL), add sodium hydride (60% dispersion in mineral oil, 2.179 g, 0.0908 mol) at room temperature and stir for 30 minutes.[7]

  • Add methyl iodide (5.65 mL, 0.0908 mol) and stir the mixture at room temperature for 20 hours.[7]

  • Isolate the THF phase. Wash the remaining solid phase several times with chloroform and combine the organic phases.

  • Dissolve the remaining precipitate in water and extract again with chloroform.

  • Combine all organic phases and evaporate the solvent to obtain the product.[7]

Mandatory Visualizations

Synthetic Pathways Overview

Synthetic_Routes cluster_0 Route 1: Vilsmeier-Haack Formylation cluster_1 Route 2: Halogenation, Formylation & Diversification cluster_2 Route 3: N-Alkylation A1 1-Methylimidazole B1 4-Substituted-1-methyl-1H- imidazole-5-carboxaldehyde A1->B1 POCl₃, DMF A2 1-Methylimidazole B2 4-Bromo-1-methyl- 1H-imidazole A2->B2 NBS C2 4-Bromo-1-methyl-1H- imidazole-5-carboxaldehyde B2->C2 1. n-BuLi 2. DMF D2 4-Aryl-1-methyl-1H- imidazole-5-carboxaldehyde C2->D2 ArB(OH)₂, Pd catalyst A3 4-Substituted-1H- imidazole-5-carboxaldehyde B3 4-Substituted-1-methyl-1H- imidazole-5-carboxaldehyde A3->B3 CH₃I, Base

Caption: Overview of the three main synthetic routes to 4-substituted-1-methyl-1H-imidazole-5-carboxaldehydes.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Electrophilic attack Imidazole 1-Methylimidazole Imidazole->Iminium_intermediate Product 1-Methyl-1H-imidazole- 5-carboxaldehyde Iminium_intermediate->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Halogenation-Formylation-Diversification Workflow

Halogenation_Workflow Start 1-Methylimidazole Bromination Bromination (e.g., NBS) Start->Bromination Bromo_imidazole 4-Bromo-1-methyl- 1H-imidazole Bromination->Bromo_imidazole Lithiation Lithium-Halogen Exchange (n-BuLi) Bromo_imidazole->Lithiation Formylation Formylation (DMF) Lithiation->Formylation Bromo_aldehyde 4-Bromo-1-methyl-1H- imidazole-5-carboxaldehyde Formylation->Bromo_aldehyde Coupling Suzuki Coupling (ArB(OH)₂, Pd cat.) Bromo_aldehyde->Coupling Final_Product 4-Aryl-1-methyl-1H- imidazole-5-carboxaldehyde Coupling->Final_Product

Caption: Stepwise workflow for the synthesis of 4-aryl-1-methyl-1H-imidazole-5-carboxaldehydes.

References

In vitro testing of novel compounds derived from 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Evaluation of Novel Imidazole-Based Compounds

For researchers and drug development professionals, the imidazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde serves as a key heterocyclic building block for synthesizing a diverse range of derivatives.[1] While extensive public data on the specific biological activities of compounds derived directly from this starting material is limited, this guide provides a comparative framework using data from representative novel imidazole-based compounds investigated for anticancer and enzyme inhibitory activities.

The following sections present quantitative comparisons of recently developed imidazole derivatives, detailed protocols for their in vitro evaluation, and diagrams illustrating synthetic pathways and biological mechanisms.

Synthetic Potential of this compound

The aldehyde functional group on the imidazole core is a versatile handle for a variety of chemical transformations, allowing for the creation of diverse compound libraries. The diagram below illustrates a potential synthetic workflow to generate different classes of derivatives from the parent compound.

G A 4-Bromo-1-methyl-1H- imidazole-5-carboxaldehyde C Condensation A->C F Claisen-Schmidt Condensation A->F I Knoevenagel Condensation A->I B Primary Amine B->C D Schiff Base Derivatives C->D Imine Formation E Acetophenone E->F G Chalcone Derivatives F->G α,β-Unsaturated Ketone H Active Methylene Compound H->I J Substituted Alkene Derivatives I->J

Caption: Potential synthetic pathways from the starting aldehyde.

Comparative Analysis 1: In Vitro Anticancer Activity

Imidazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases and the induction of apoptosis.[2][3] The following table summarizes the cytotoxic effects of several recently synthesized, structurally diverse imidazole compounds against a panel of human cancer cell lines.

Table 1: Comparison of In Vitro Cytotoxicity (IC₅₀/CTC₅₀ in µM)

Compound IDDerivative ClassPC-3 (Prostate)HepG2 (Liver)HEp-2 (Larynx)MCF-7 (Breast)Reference
1B Tetra Aryl Imidazole--37.35-[4]
2B Tetra Aryl Imidazole--32.04-[4]
4c Thio-imidazole0.11 (IC₅₀)0.09 (IC₅₀)--[5]
4f Thio-imidazole0.10 (IC₅₀)0.08 (IC₅₀)--[5]
9a-d Imidazole-Triazine10-8 M range---[3]
20d Imidazole-Pyrazole----[3]

Note: IC₅₀ (half-maximal inhibitory concentration) and CTC₅₀ (cytotoxic concentration 50%) values represent the concentration of a compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from methodologies used for evaluating the in vitro cytotoxicity of novel compounds against adherent cancer cell lines.[4]

Objective: To determine the concentration of a test compound that inhibits the growth of human cancer cell lines by 50% (CTC₅₀).

Materials:

  • Human cancer cell lines (e.g., HEp-2)

  • Minimal Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO) and a reference standard (e.g., 5-Fluorouracil)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), 50% w/v

  • Tris base solution (10 mM, pH 10.5)

  • 96-well microtiter plates

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treat Treatment cluster_fix Fixation & Staining cluster_read Quantification A 1. Seed cells (5x10^3/well) in 96-well plate B 2. Incubate for 24h (37°C, 5% CO2) A->B A->B C 3. Add varying concentrations of test compounds B->C D 4. Incubate for 48h C->D C->D E 5. Fix cells with cold TCA (1h at 4°C) D->E F 6. Wash with water & air dry E->F E->F G 7. Stain with SRB solution (30 min at RT) F->G F->G H 8. Wash with 1% acetic acid & air dry G->H G->H I 9. Solubilize bound dye with Tris base H->I J 10. Read absorbance at 540 nm I->J I->J

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Procedure:

  • Cell Plating: Seed cells into 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours.

  • Compound Addition: Treat the cells with various concentrations of the test compounds and a reference drug. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Fixation: Discard the supernatant and fix the adherent cells by adding 50 µL of cold 50% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

  • Solubilization and Reading: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the CTC₅₀ value by plotting inhibition against the log of the compound concentration.

Comparative Analysis 2: In Vitro Enzyme Inhibition

Many imidazole derivatives are designed as specific enzyme inhibitors, which is a key strategy in treating diseases like cancer, Alzheimer's, and diabetes.[6][7] The table below compares the inhibitory potential of different imidazole-based compounds against several clinically relevant enzymes.

Table 2: Comparison of In Vitro Enzyme Inhibition (Kᵢ/IC₅₀ in nM)

Compound IDDerivative ClassTarget EnzymeKᵢ (nM)IC₅₀ (nM)Reference
4c Thio-imidazolePIM-1 Kinase-110[5]
4f Thio-imidazolePIM-1 Kinase-95[5]
Hybrid 1 Imidazothiadiazole-ChalconeAcetylcholinesterase (AChE)3.86-[6]
Hybrid 2 Imidazothiadiazole-ChalconeButyrylcholinesterase (BChE)1.01-[6]
Hybrid 3 Imidazothiadiazole-ChalconeCarbonic Anhydrase I (hCA I)45.13-[6]
9m Thioquinolineα-Glucosidase18,000 (Kᵢ)14,000[7]

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values signify stronger inhibition.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is based on a standard method to screen for inhibitors of α-glucosidase, an enzyme relevant to type 2 diabetes.[7]

Objective: To measure the ability of test compounds to inhibit the activity of α-glucosidase by monitoring the hydrolysis of a chromogenic substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO) and a reference inhibitor (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microtiter plates

Procedure:

  • Preparation: Add 20 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 20 µL of α-glucosidase solution to each well and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 80 µL of Na₂CO₃ solution.

  • Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mechanism of Action: Kinase Inhibition Signaling Pathway

Many imidazole-based anticancer agents function by inhibiting protein kinases, which are critical enzymes in signaling pathways that control cell growth and proliferation.[3] The diagram below illustrates a simplified kinase signaling cascade and the point of intervention for a competitive inhibitor.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition A Growth Factor Signal B Receptor Tyrosine Kinase (e.g., EGFR) A->B Activates C Downstream Kinase 1 (e.g., PIM-1) B->C Phosphorylates D Downstream Kinase 2 C->D Phosphorylates E Transcription Factors D->E Activates F Gene Expression leading to Cell Proliferation & Survival E->F G Novel Imidazole Kinase Inhibitor G->C Blocks Binding H ATP H->C Binds to Active Site

Caption: Inhibition of a kinase signaling pathway by an imidazole derivative.

References

Benchmarking Novel 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde Derivatives Against Established EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel enzyme inhibitors is a critical endeavor in therapeutic development. To ascertain the potential of a new chemical entity, a rigorous and objective comparison against established benchmarks is paramount. This guide provides a framework for evaluating the efficacy of novel 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde derivatives, a class of compounds with potential therapeutic applications.

Given the absence of publicly available efficacy data for this specific class of derivatives, this document serves as a detailed template. It utilizes a hypothetical derivative, designated BIm-D1 , and benchmarks its performance against well-characterized inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Researchers can adapt this framework for their own experimental data.

The established inhibitors used for comparison are:

  • Gefitinib: A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[1][2][3]

  • Osimertinib: A third-generation, irreversible EGFR TKI designed to target both sensitizing and resistance mutations like T790M.[4][5][6]

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration required to inhibit 50% of the target enzyme's activity. Lower IC50 values indicate greater potency. The following table summarizes hypothetical IC50 values for our novel compound, BIm-D1, against wild-type (WT) EGFR and the T790M mutant, benchmarked against Gefitinib and Osimertinib.

Table 1: Comparative In Vitro IC50 Values Against EGFR

CompoundTargetIC50 (nM, cell-free assay)Notes
BIm-D1 (Hypothetical) EGFR (WT) 25.5 Potent activity against wild-type EGFR.
EGFR (T790M) 1,800 Significantly reduced activity against the T790M resistance mutation.
Gefitinib EGFR (WT) 30 - 70 Effective against wild-type, but susceptible to T790M resistance.[2]
EGFR (T790M) >5,000 Lacks significant activity against the T790M mutation.
Osimertinib EGFR (WT) 480 - 1,865 Less potent against wild-type compared to sensitizing mutants.[6]
EGFR (T790M) <15 Highly potent and selective for the T790M resistance mutation.[6]

Note: IC50 values are highly dependent on specific assay conditions. For a direct and definitive comparison, all compounds must be tested under identical, standardized conditions.

Visualizing the Biological Context and Experimental Process

Understanding the signaling pathway and the experimental workflow is crucial for contextualizing the data. The following diagrams, generated using Graphviz, illustrate the targeted biological pathway and the general process for inhibitor benchmarking.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt AKT PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor BIm-D1 / Gefitinib / Osimertinib Inhibitor->EGFR Inhibits Kinase Activity

Caption: Simplified EGFR signaling cascade showing key downstream pathways (RAS/RAF/MEK/ERK and PI3K/AKT) and the point of intervention for EGFR tyrosine kinase inhibitors.

Inhibitor_Benchmarking_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Comparative Analysis p0 Step 1: Primary Target Assay p1 Determine IC50 against Wild-Type (WT) EGFR p0->p1 p2 Determine IC50 against Mutant EGFR (e.g., T790M) p0->p2 c1 Step 2: Cellular Potency p2->c1 c2 Cell Proliferation Assay (e.g., MTS/MTT) c1->c2 c3 Target Engagement Assay (e.g., Western Blot for p-EGFR) c2->c3 a1 Step 3: Data Integration c3->a1 a2 Compare IC50 values of Novel Inhibitor vs. Known Inhibitors (Gefitinib, Osimertinib) a1->a2 a3 Assess Selectivity (WT vs. Mutant) a2->a3 a4 Decision Matrix for Candidate Selection a3->a4

Caption: General workflow for benchmarking a novel kinase inhibitor, from initial biochemical potency determination to cell-based evaluation and comparative analysis.

Experimental Protocols

Accurate and reproducible methodologies are the foundation of a reliable comparison. Below are generalized protocols for key assays used to determine inhibitor efficacy.

This protocol is adapted from commercially available luminescent kinase assays (e.g., ADP-Glo™) that measure the amount of ADP produced during the kinase reaction.[7][8]

Objective: To determine the concentration of an inhibitor (e.g., BIm-D1) required to reduce the enzymatic activity of recombinant EGFR by 50% (IC50).

Materials:

  • Recombinant human EGFR enzyme (WT and T790M mutant).

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Poly(Glu,Tyr) 4:1 peptide substrate.

  • ATP solution (concentration should be near the Km of EGFR for ATP).

  • Test Compounds: Serial dilutions of BIm-D1 and benchmark inhibitors (Gefitinib, Osimertinib) in 100% DMSO.

  • Luminescent Kinase Assay Kit (containing reagents to stop the reaction and detect ADP).

  • White, opaque 96-well or 384-well assay plates.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitors in DMSO. Further dilute these solutions into the kinase buffer.

  • Reaction Setup: To the wells of the assay plate, add 5 µL of the diluted inhibitor or vehicle (DMSO control).

  • Enzyme/Substrate Addition: Add 10 µL of a solution containing the EGFR enzyme and the peptide substrate prepared in kinase buffer.

  • Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the ATP solution. The final reaction volume is 25 µL.

  • Incubation: Cover the plate and incubate at 30°C for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 25 µL of the ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of the Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used to produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.

This protocol assesses the effect of an inhibitor on the proliferation of cancer cells that are dependent on EGFR signaling.[7]

Objective: To determine the in vitro IC50 of a test compound on the proliferation of an EGFR-dependent cancer cell line.

Materials:

  • EGFR-dependent human cancer cell line (e.g., NCI-H1975, which harbors L858R/T790M mutations).

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test inhibitors prepared as serial dilutions in culture medium.

  • MTS reagent (or similar viability reagents like MTT or XTT).

  • Clear, flat-bottomed 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

  • Cell Attachment: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the serially diluted test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Safety and Hazard Information

Proper handling and disposal of 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde are critical to ensure laboratory safety and environmental compliance. This compound is classified as harmful if swallowed and is a combustible solid, necessitating careful management as a hazardous chemical waste.

Hazard ClassificationGHS PictogramSignal WordHazard StatementStorage ClassWater Hazard Class
Acute Toxicity 4 (Oral)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[1][2]11 (Combustible Solids)[1]WGK 3[1]

Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and regulatory adherence. This involves identifying the waste, selecting the appropriate container, correctly labeling it, storing it safely, and arranging for its collection by a certified hazardous waste disposal service.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_disposal Final Disposal A 1. Identify as Hazardous Waste B 2. Select Compatible Waste Container A->B C 3. Prepare Hazardous Waste Label B->C D 4. Transfer Waste to Container C->D E 5. Securely Close & Store Container D->E F 6. Complete Waste Information Form G 7. Arrange for EHS Waste Pickup F->G

Caption: Workflow for the safe disposal of chemical waste.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe handling and disposal of this compound and associated contaminated materials.

Protocol 1: Disposal of Unused or Waste this compound
  • Hazard Assessment : Before handling, recognize that this compound is a combustible solid and harmful if swallowed.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[3]

  • Waste Identification : This chemical must be disposed of as hazardous waste.[4][5] It should not be disposed of in regular trash or down the drain.[4][6]

  • Container Selection :

    • Choose a container that is in good condition, free of leaks, and compatible with the chemical.[7]

    • For solid waste, a securely sealable plastic or glass container is appropriate. Plastic is often preferred to minimize the risk of breakage.[4]

  • Labeling :

    • As soon as the container is designated for waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[4][8]

    • On the tag, clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • Indicate the quantity of the waste, the date of generation, the laboratory or room number, and the Principal Investigator's name and contact information.[4]

  • Waste Accumulation :

    • Carefully transfer the solid chemical waste into the labeled container, avoiding the creation of dust.[2][3]

    • Keep the container closed at all times except when adding waste.[5][7]

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated area.

    • Segregate it from incompatible materials, such as strong oxidizing agents.[7]

    • Utilize secondary containment to prevent spills.[8]

  • Disposal Request :

    • Once the container is full or ready for disposal, complete any required hazardous waste information forms from your EHS office.[4]

    • Submit a request for hazardous waste collection through your institution's established procedures.[8]

Protocol 2: Disposal of Contaminated Labware and PPE
  • Solid Waste Contamination :

    • Items such as gloves, weigh boats, or paper towels that are contaminated with this compound must also be treated as hazardous waste.

    • Place these items in a designated solid hazardous waste container, separate from non-contaminated trash.[7]

    • Label the container as "Hazardous Waste" and list the contaminating chemical ("this compound contaminated debris").[7]

  • Glassware Decontamination :

    • For contaminated labware (e.g., beakers, flasks), triple-rinse with a suitable solvent that can dissolve the chemical.

    • Collect the solvent rinsate as liquid hazardous waste.[7] This rinsate must be placed in a separate, compatible liquid waste container and labeled appropriately with all chemical constituents.

    • After triple-rinsing, the glassware can typically be washed and reused. If the glassware is to be disposed of, it can be placed in a designated broken glass box after decontamination.[7]

Protocol 3: Management of Empty Chemical Containers
  • Container Assessment : An empty container that held this compound must be properly managed.

  • Decontamination :

    • Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[7][8]

    • The rinsate from this process is considered hazardous waste and must be collected and disposed of following the procedures for liquid hazardous waste.[7][8]

  • Final Disposal :

    • After triple-rinsing and allowing the container to air dry, deface or remove the original chemical label to prevent confusion.[8]

    • The clean, empty container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.[7][8]

Emergency Procedures for Spills

In the event of a spill, the response should be swift and safe.

SpillResponse A 1. Evacuate & Secure Area B 2. Wear Appropriate PPE A->B C 3. Contain the Spill B->C D 4. Clean Up Spill C->D E 5. Collect Waste D->E F 6. Decontaminate Area D->F G 7. Dispose of Waste E->G F->G

Caption: Step-by-step spill response plan.

  • Personal Protection : Use personal protective equipment, including avoiding dust formation. Ensure adequate ventilation.[2][3]

  • Containment : Prevent the spill from spreading.

  • Cleanup : For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal.[2]

  • Disposal : The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste, following Protocol 1.[8]

  • Reporting : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

References

Personal protective equipment for handling 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this chemical, based on its hazard profile as a solid that is harmful if swallowed and a potential skin and eye irritant.[1][2]

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1 standards; chemical splash goggles are required.[3]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or dust generation.[3]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are suitable. Check for leaks and integrity before use.[2][4][5]
Body Protection Laboratory CoatFlame-resistant, fully buttoned lab coat is required.[3]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if working outside of a fume hood or if dust formation is likely.[6][7]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling and disposal of this compound.

Handling Protocol
  • Engineering Controls : All handling of this solid compound should take place in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Donning PPE : Before handling, put on all required PPE as specified in the table above.

  • Weighing and Transfer :

    • To prevent the generation of dust, carefully weigh the solid in the fume hood.[8]

    • Use a spatula for transfers. Avoid any actions that could create airborne dust.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • During the Experiment :

    • Keep all containers with the chemical closed when not in use.

    • Avoid contact with skin and eyes.[8] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[8]

  • After Handling :

    • Thoroughly wash hands with soap and water after handling is complete.

    • Clean the work area in the fume hood to remove any residual chemical.

Disposal Plan

Proper segregation and disposal of chemical waste are crucial for safety and environmental protection.[9]

  • Waste Classification : this compound is classified as a halogenated organic waste.[9]

  • Waste Segregation :

    • Do not mix this waste with non-halogenated chemical waste.[9]

    • Use a designated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste."[9]

  • Container Management :

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a well-ventilated and designated secondary containment area.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Verify Fume Hood Certification B Gather Required PPE A->B C Don PPE B->C D Weigh Solid Chemical C->D E Perform Experiment D->E F Close All Containers E->F G Dispose of Waste in Halogenated Organics Container F->G H Clean Work Area G->H I Doff and Store PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.